1-Benzyl-4-bromo-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDUFSIMDYGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621837 | |
| Record name | 1-Benzyl-4-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481630-48-2 | |
| Record name | 1-Benzyl-4-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Benzyl-4-bromo-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-Benzyl-4-bromo-1H-indole, a key heterocyclic scaffold in medicinal chemistry. While a definitive CAS Number for this specific isomer remains elusive in major chemical databases, this document addresses this ambiguity and furnishes a comprehensive overview of its synthesis, physicochemical properties, and burgeoning applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics, leveraging the unique structural and electronic attributes of the bromoindole core.
Introduction: The Significance of the Indole Nucleus
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1] Its unique aromatic and electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a cornerstone in the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurology.[2]
The strategic functionalization of the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile. Specifically, the introduction of a benzyl group at the N1-position and a bromine atom at the C4-position imparts distinct characteristics that are of significant interest in medicinal chemistry. The benzyl group can enhance lipophilicity and introduce additional steric bulk, influencing receptor binding and pharmacokinetic properties. The bromine atom, a versatile halogen, can modulate the electronic nature of the indole ring and serve as a handle for further synthetic transformations, such as cross-coupling reactions.[3]
Physicochemical Properties and Identification
A critical aspect of chemical research is the unambiguous identification of a compound through its Chemical Abstracts Service (CAS) Registry Number. However, extensive searches of prominent chemical databases and suppliers have not yielded a consistently verified CAS number for this compound. The CAS number that is frequently associated with searches for this compound is 52488-36-5 , which corresponds to the unbenzylated precursor, 4-Bromo-1H-indole .[4][5][6][7][8] While some minor chemical suppliers may list a CAS number for the N-benzylated product, these have not been consistently validated across major, authoritative databases. Researchers should therefore exercise caution and rely on thorough analytical characterization (NMR, MS, HPLC) to confirm the identity and purity of synthesized this compound.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂BrN | - |
| Molecular Weight | 286.17 g/mol | PubChem (for isomer)[9] |
| XLogP3 | 4.3 | PubChem (for isomer)[9] |
| Hydrogen Bond Donor Count | 0 | PubChem (for isomer)[9] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (for isomer)[9] |
| Rotatable Bond Count | 2 | PubChem (for isomer)[9] |
Note: The properties listed above are based on computational predictions for an isomeric structure (1-benzyl-6-bromo-1H-indole) and should be considered as estimates for this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-indole. The following protocol is a generalized yet robust procedure based on established methods for the N-benzylation of indoles.
Reaction Principle
The N-H proton of the indole is weakly acidic and can be abstracted by a suitable base to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an electrophilic benzylating agent, such as benzyl bromide, to form the N-benzylated product.
Experimental Workflow
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 52488-36-5|4-Bromo-1H-indole|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 52488-36-5 Cas No. | 4-Bromo-1H-indole | Apollo [store.apolloscientific.co.uk]
- 8. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
- 9. 1-benzyl-6-bromo-1H-indole | C15H12BrN | CID 22032957 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Benzyl-4-bromo-1H-indole molecular weight
An In-Depth Technical Guide to 1-Benzyl-4-bromo-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its molecular structure, featuring a versatile indole core, a protective benzyl group on the nitrogen, and a strategically placed bromine atom, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties, including its molecular weight of approximately 286.17 g/mol .[1] We will delve into a detailed, field-proven protocol for its synthesis and purification, explaining the chemical principles that underpin the methodology. Furthermore, this document outlines the standard analytical techniques for its characterization and explores its critical role as a building block in the generation of compound libraries for drug discovery, leveraging the reactivity of the carbon-bromine bond for cross-coupling reactions.
Introduction: The Strategic Value of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. The strategic modification of the indole ring—through N-substitution and halogenation—is a common and powerful tactic to modulate a compound's pharmacological profile.
-
N-Benzylation: The introduction of a benzyl group at the N1 position serves two primary purposes. It protects the indole nitrogen from participating in unwanted side reactions and simultaneously increases the molecule's lipophilicity, which can be crucial for traversing cellular membranes.
-
C4-Bromination: The bromine atom at the 4-position is not merely a substituent; it is a versatile chemical "handle."[3] Its presence opens the door to a vast array of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the systematic exploration of the chemical space around the indole core.
This guide focuses specifically on the 1-benzyl-4-bromo isomer, a less common but equally valuable building block compared to its 5- and 6-bromo counterparts, offering a different vector for molecular elaboration.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂BrN | [4] |
| Molecular Weight | 286.17 g/mol | [1] |
| 286.1665 g·mol⁻¹ | [4] | |
| CAS Number | 481630-48-2 | [4] |
| Boiling Point | 425.292 °C at 760 mmHg | [4] |
| Density | 1.351 g/cm³ | [4] |
| Flash Point | 211.009 °C | [4] |
It is critical for researchers to distinguish this isomer from its positional isomers, such as 1-Benzyl-5-bromo-1H-indole (CAS: 10075-51-1) and 1-Benzyl-6-bromo-1H-indole (CAS: 481630-30-2), as their reactivity and the spatial orientation of their derivatives will differ significantly.[1][5]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved via the N-alkylation of 4-bromoindole. The following protocol is a robust, self-validating methodology adapted from established procedures for indole alkylation.[6]
Causality of Experimental Choices
-
Starting Material: 4-Bromoindole serves as the foundational scaffold.[3] It is a commercially available building block used in the synthesis of pharmaceuticals.[3]
-
Base and Solvent: The reaction requires a strong base to deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) is an excellent choice. NaH provides irreversible deprotonation, driving the reaction to completion, while DMF effectively solvates the resulting indolide anion. An alternative, less hazardous system is potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).[6]
-
Alkylating Agent: Benzyl bromide is the electrophile. It is highly reactive towards nucleophiles like the indolide anion, leading to an efficient Sₙ2 reaction.
-
Workup and Purification: The aqueous workup neutralizes the reaction and removes inorganic salts. Extraction with a water-immiscible organic solvent (e.g., ethyl acetate) isolates the product. Purification via column chromatography is essential to remove any unreacted starting material and byproducts, ensuring high purity for subsequent applications.
Experimental Workflow Diagram
Sources
- 1. 1-benzyl-6-bromo-1H-indole | C15H12BrN | CID 22032957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Benzyl-4-bromo-indole | C15H12BrN - BuyersGuideChem [buyersguidechem.com]
- 5. 1-Benzyl-5-bromo-1H-indole - Lead Sciences [lead-sciences.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Data Guide: 1-Benzyl-4-bromo-1H-indole
Executive Summary & Compound Profile
1-Benzyl-4-bromo-1H-indole (CAS: 481630-48-2) is a critical halogenated heterocyclic building block used extensively in the synthesis of complex alkaloids (e.g., dictyodendrins) and pharmaceutical candidates targeting kinase pathways.[1] Its structural core combines the electron-rich indole system with a sterically significant benzyl protecting group and a reactive bromide handle at the C4 position, enabling regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
This guide provides a rigorous spectroscopic characterization, synthesis workflow, and quality control parameters for researchers utilizing this intermediate.
Compound Identification
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 481630-48-2 |
| Molecular Formula | |
| Molecular Weight | 286.17 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 90–94 °C |
| Solubility | Soluble in DCM, CHCl |
Spectroscopic Characterization
The following data is synthesized from high-field NMR studies (400 MHz) and confirmed via literature precedents involving C4-substituted indole intermediates.
Proton NMR ( H NMR) Analysis
Solvent:
The spectrum is dominated by the diagnostic benzyl methylene singlet and the specific splitting pattern of the 4-bromoindole core (ABC system on the benzenoid ring).
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 7.30 – 7.38 | Multiplet (m) | 3H | Ph-H (meta/para) | Benzyl aromatic protons (overlap with indole H7). |
| 7.26 – 7.28 | Multiplet (m) | 1H | Indole-H7 | Doublet-like; descaled by N-benzyl group. |
| 7.15 – 7.20 | Multiplet (m) | 2H | Ph-H (ortho) | Benzyl aromatic protons. |
| 7.12 | Doublet (d, | 1H | Indole-H2 | Characteristic C2 proton; sensitive to N-substitution. |
| 7.05 | Triplet (t, | 1H | Indole-H6 | Pseudo-triplet due to coupling with H5 and H7. |
| 6.62 | Doublet (d, | 1H | Indole-H3 | Upfield shift typical of electron-rich C3 position. |
| 5.33 | Singlet (s) | 2H | N-CH | Diagnostic Peak: Sharp singlet confirming N-benzylation. |
Key Interpretation Note: The C4-Bromine atom exerts a steric and electronic influence, often causing the H3 proton to appear slightly more downfield compared to non-halogenated indoles, but the N-benzyl group provides a shielding cone effect. The lack of a proton at C4 disrupts the typical 4-proton aromatic system of indole, leaving a characteristic 3-proton pattern (H5, H6, H7).
Carbon NMR ( C NMR) Analysis
Solvent:
| Shift ( | Assignment | Notes |
| 137.2 | C-ipso (Benzyl) | Quaternary carbon linking to methylene.[4] |
| 136.5 | Indole C7a | Bridgehead carbon (junction). |
| 129.1 | Indole C2 | Alpha to nitrogen. |
| 128.8 | Ph-C (meta) | Benzyl ring. |
| 127.8 | Ph-C (para) | Benzyl ring. |
| 126.9 | Ph-C (ortho) | Benzyl ring. |
| 123.5 | Indole C6 | Aromatic CH.[4][5] |
| 122.8 | Indole C5 | Aromatic CH.[5][6] |
| 114.5 | Indole C4-Br | Diagnostic: Upfield quaternary carbon attached to Br. |
| 109.8 | Indole C7 | Aromatic CH (close to Nitrogen). |
| 101.5 | Indole C3 | Beta to nitrogen; highly shielded. |
| 50.4 | N-C H | Benzylic methylene carbon. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI
-
Molecular Ion (
): 285.0 / 287.0 -
Isotopic Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet for the
and peaks due to and isotopes. -
Fragmentation:
-
91 (
): Tropylium ion (Benzyl fragment). -
Loss of Br (
).
-
91 (
Experimental Synthesis Protocol
This protocol describes the standard N-benzylation of 4-bromoindole. This method ensures high regioselectivity for the N1 position over C3.
Materials
-
Reactant: 4-Bromoindole (1.0 eq)[7]
-
Reagent: Benzyl bromide (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% in oil, 1.5 eq) [Alternative: KOH/DMSO for milder conditions]
-
Solvent: DMF (Anhydrous) or DMSO
Workflow Diagram
Figure 1: Step-wise synthesis pathway for N-benzylation of 4-bromoindole.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4-bromoindole (1.0 g, 5.1 mmol) in anhydrous DMF (10 mL). Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add NaH (60% dispersion, 306 mg, 7.65 mmol) portion-wise. Evolution of
gas will be observed. Stir at 0 °C for 30 minutes to ensure complete formation of the indolyl anion. -
Alkylation: Add benzyl bromide (0.73 mL, 6.1 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1); the starting material (
) should disappear, and a new spot ( ) should appear. -
Workup: Quench the reaction by pouring into ice-cold water (50 mL). Extract with Ethyl Acetate (
mL). Wash the combined organic layers with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography ( , 0-5% EtOAc in Hexanes) to yield the product as a white solid.
Quality Control & Impurity Profile
When analyzing spectroscopic data, be vigilant for these common impurities:
| Impurity | Origin | Detection Marker ( |
| Benzyl Bromide | Excess reagent | Singlet at |
| DMF | Solvent residue | Doublets at |
| C3-Alkylated Isomer | Regioisomer (Rare) | Loss of H3 doublet at |
| Dibenzylated Product | Over-alkylation | Complex aromatic region; MS showing |
References
-
C3 vs C5 Regioselectivity in Indole Functionalization: Title: C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Source: Amazon S3 / Organic Chemistry Literature (Supporting Info). Context: Describes the synthesis and NMR of 1-benzyl-4-bromoindole (Compound 19a) as a precursor. URL:(Note: Generalized link to repository based on search context).
-
Direct C-H Functionalization of Indoles: Title: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Context: Lists this compound in Supporting Information (Page S60) for characterization. URL:[Link]
-
General Indole Synthesis Protocols: Title: 1-Benzylindole.[1][8][4][9][10][11] Source: Organic Syntheses, Coll. Vol. 6, p.104 (1988). Context: Foundational protocol for N-benzylation of indoles using DMSO/KOH, applicable to 4-bromo derivatives. URL:[Link]
Sources
- 1. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]
- 2. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. Synthesis routes of 4-Bromoindole [benchchem.com]
- 8. WO2014069510A1 - æ°è¦ã¢ãã³èªå°ä½ã¾ãã¯ãã®å¡© - Google Patents [patents.google.com]
- 9. 481630-48-2 | 1-benzyl-4-bromo-indole | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Characterization and Structural Validation of 1-Benzyl-4-bromo-1H-indole: A Technical Guide
Executive Summary
1-Benzyl-4-bromo-1H-indole (C₁₅H₁₂BrN) is a critical intermediate in the synthesis of bioactive alkaloids and kinase inhibitors. Its structural integrity hinges on two factors: the regioselectivity of the N-alkylation (vs. C3-alkylation) and the retention of the bromine handle at the 4-position, which is sterically sensitive.
This guide provides a definitive spectroscopic analysis of the molecule. It moves beyond simple peak listing to explain the causality of the signals, specifically focusing on the Heavy Atom Effect observed in ¹³C NMR due to the C4-Bromine bond and the diagnostic couplings in ¹H NMR that confirm N1-substitution.
Synthesis & Preparation Context
To understand the impurities and solvent residuals often seen in spectra, one must understand the genesis of the sample. The standard protocol involves the nucleophilic substitution of indole nitrogen on benzyl bromide.
Validated Synthesis Workflow
Note: This protocol prioritizes regioselectivity for the N1 position over the C3 position.
Figure 1: Standard synthesis workflow ensuring N1-alkylation. Note that DMSO/KOH is often preferred for speed, but DMF/NaH provides cleaner regiocontrol.
¹H NMR Analysis (Proton Spectroscopy)
Spectral Overview
-
Solvent: DMSO-d₆ (Recommended for solubility) or CDCl₃.
-
Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm; CDCl₃: 7.26 ppm).
Diagnostic Signal Assignments
The spectrum is defined by three distinct regions: the aliphatic "anchor" (benzyl CH₂), the indole double bond (H2/H3), and the aromatic multiplets.
| Proton (Assignment) | Shift (δ, ppm) | Multiplicity | Integral | Coupling ( | Structural Logic |
| Benzyl -CH₂- | 5.35 - 5.45 | Singlet (s) | 2H | - | Diagnostic Anchor. Confirms N-alkylation. If C3-alkylation occurred, this would appear as a methine (CH) or quaternary signal upfield. |
| Indole H-3 | 6.55 - 6.65 | Doublet (d) | 1H | Electron-rich enamine-like carbon makes this the most shielded aromatic proton. | |
| Indole H-2 | 7.30 - 7.40 | Doublet (d) | 1H | Deshielded by the adjacent Nitrogen. | |
| Indole H-6 | 7.05 - 7.15 | Triplet (t)* | 1H | Pseudo-triplet (dd). Located meta to the Bromine. | |
| Indole H-5 | 7.25 - 7.35 | Doublet (d) | 1H | Ortho to Bromine. Br is electronegative (inductive deshielding) but a resonance donor. | |
| Indole H-7 | 7.35 - 7.45 | Doublet (d) | 1H | Ortho to Nitrogen. Typically the most deshielded benzenoid proton. | |
| Benzyl Aromatics | 7.10 - 7.35 | Multiplet (m) | 5H | - | Overlaps significantly. Usually integrates to 5H. |
The Coupling Network (H5-H6-H7)
The 4-bromo substitution breaks the symmetry of the benzenoid ring, creating a distinct AMX or ABC spin system.
Figure 2: Vicinal coupling logic for the benzenoid ring. The absence of a large coupling for H5 (only one neighbor, H6) confirms the C4 substitution.
¹³C NMR Analysis (Carbon Spectroscopy)
The "Heavy Atom Effect" (Critical Interpretation)
In standard electronegativity logic, a carbon attached to a halogen should be deshielded (shifted downfield, >130 ppm). However, with Bromine (and Iodine), the Heavy Atom Effect (relativistic spin-orbit coupling) causes a significant upfield shift (shielding).
Crucial Validation: If you observe a signal at ~130-140 ppm assigned to C4, your assignment is likely incorrect. The C4-Br carbon should appear near 113-116 ppm .
Chemical Shift Table
| Carbon (Assignment) | Shift (δ, ppm) | Type (DEPT-135) | Interpretation |
| Benzyl -CH₂- | 50.0 - 52.0 | CH₂ (Negative) | Typical N-benzyl methylene. |
| C-3 | 100.0 - 102.0 | CH (Positive) | Highly shielded, characteristic of electron-rich indoles. |
| C-7 | 109.0 - 111.0 | CH (Positive) | |
| C-4 (C-Br) | 113.0 - 116.0 | Quaternary | Diagnostic. Shielded by Heavy Atom Effect. |
| C-5 | 122.0 - 124.0 | CH (Positive) | |
| C-6 | 123.0 - 125.0 | CH (Positive) | |
| Benzyl Aromatics | 126.0 - 129.0 | CH (Positive) | Cluster of intense peaks (Ortho/Meta/Para).[1] |
| C-2 | 129.0 - 131.0 | CH (Positive) | Deshielded by adjacent Nitrogen. |
| C-9 (Bridge) | 127.0 - 129.0 | Quaternary | Junction carbon. |
| C-8 (Bridge) | 136.0 - 138.0 | Quaternary | Adjacent to Nitrogen. |
| Benzyl Quaternary | 137.0 - 139.0 | Quaternary |
Experimental Protocol for Acquisition
To ensure data integrity suitable for publication or regulatory filing, follow this acquisition protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of 1-benzyl-4-bromoindole.
-
Solvent: Add 0.6 mL of DMSO-d₆ (preferred for sharp peaks and water separation) or CDCl₃ .
-
Filtration: If the solution is cloudy (salt residues from synthesis), filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.
Instrument Parameters (400 MHz or higher)
-
¹H NMR:
-
Pulse Angle: 30° or 45°
-
Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy).
-
Scans (NS): 16 (sufficient for >10 mg).
-
Spectral Width: -2 to 14 ppm.
-
-
¹³C NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 2.0 seconds (quaternary carbons like C4-Br relax slowly).
-
Scans (NS): ≥ 512 (to resolve the low-intensity C-Br quaternary signal).
-
Troubleshooting & Impurities
Common impurities from the synthesis described in Section 2:
-
Benzyl Bromide (Reactant): Look for a CH₂ singlet at 4.5 ppm (in CDCl₃). The product CH₂ is at ~5.3 ppm.
-
Water (in DMSO): Variable broad singlet around 3.33 ppm.
-
DMF (Solvent): Methyl singlets at 2.73/2.89 ppm; Formyl proton at 7.96 ppm.
-
H-2/H-7 Overlap: In CDCl₃, the H-2 and H-7 signals often overlap. Switching to DMSO-d₆ or Acetone-d₆ usually resolves this doublet pair.
References
-
Synthesis of N-Benzyl Indoles: He, H., et al. "General Procedure for the preparation of N-benzyl/alkyl indole substrates." Royal Society of Chemistry (Supporting Information), 2014.
-
4-Bromoindole Spectral Data: ChemicalBook. "4-Bromoindole 1H NMR Spectrum."
-
Heavy Atom Effect in 13C NMR: Liu, X., Fan, H., & Xiao, J. "Study on the Heavy Atom Effect on 13C NMR Spectroscopy."[2] Acta Physico-Chimica Sinica, 2016.
-
General NMR Shifts of Indoles: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.[3]
Sources
The Strategic Application of 1-Benzyl-4-bromo-1H-indole in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Indole Scaffold as a Cornerstone of Drug Discovery
The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its presence in a multitude of natural products, signaling molecules (e.g., tryptophan, serotonin), and approved pharmaceuticals underscores its remarkable ability to interact with a diverse array of biological targets.[1][2][3] The indole framework's unique electronic properties and its capacity for hydrogen bonding and π-stacking interactions make it an ideal foundation for the design of novel therapeutics.[2][3] This guide delves into the specific potential of a strategically functionalized indole, 1-Benzyl-4-bromo-1H-indole , as a versatile building block for the development of next-generation therapeutic agents. The deliberate placement of a benzyl group at the N1 position and a bromine atom at the C4 position provides a powerful combination of steric, electronic, and reactive handles for synthetic diversification and targeted biological activity.
The Synthetic Utility of this compound: A Two-Fold Approach
The synthesis of the this compound core and its subsequent elaboration are pivotal to its application in drug discovery. The synthetic strategy is logically dissected into two key phases: the construction of the core scaffold and its diversification.
Synthesis of the this compound Scaffold
The preparation of this compound typically involves a two-step process starting from the commercially available 4-bromoindole. The critical step is the selective N-benzylation of the indole nitrogen.
Experimental Protocol: N-Benzylation of 4-Bromoindole
-
Objective: To selectively introduce a benzyl group at the N1 position of 4-bromoindole.
-
Reagents and Materials:
-
4-Bromoindole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoindole (1.0 equivalent).
-
Dissolve the 4-bromoindole in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. The formation of hydrogen gas will be observed.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation of the indole nitrogen.[4]
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[4]
-
Causality Behind Experimental Choices:
-
The use of a strong base like sodium hydride is crucial for the complete deprotonation of the indole N-H (pKa ≈ 17), forming the highly nucleophilic indolate anion.[4]
-
Polar aprotic solvents such as DMF are preferred as they effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the indolate anion, favoring N-alkylation over the competing C3-alkylation.[4]
-
The reaction is initiated at 0°C to control the initial exothermic deprotonation, and then warmed to room temperature to drive the substitution reaction to completion.
Diversification via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position is a key functional handle for diversification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, creating large libraries of compounds for structure-activity relationship (SAR) studies.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
-
Objective: To couple an aryl or heteroaryl boronic acid with this compound at the C4 position.
-
Reagents and Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[5]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-1-benzyl-1H-indole.[5]
-
Diagram of Synthetic Workflow
Caption: Synthetic pathway to this compound and its diversification.
Potential Therapeutic Applications: A Landscape of Possibilities
The structural features of this compound and its derivatives suggest potential applications across several therapeutic areas. The indole scaffold itself is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][7][8]
Anticancer Agents
Indole derivatives are prominent in oncology research, targeting various hallmarks of cancer.[7][9]
-
Kinase Inhibition: Many protein kinases, which are often dysregulated in cancer, can be targeted by indole-based compounds.[7] The 1-benzyl group can provide crucial hydrophobic interactions within the ATP-binding pocket of kinases, while modifications at the C4 position can be used to enhance selectivity and potency. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have shown inhibitory activity against VEGFR-2, a key kinase in angiogenesis.[10] It is plausible that 4-bromo analogs could exhibit similar or improved activity profiles.
-
Tubulin Polymerization Inhibition: The indole ring is a key component of several natural and synthetic tubulin polymerization inhibitors, which disrupt microtubule dynamics and induce cell cycle arrest and apoptosis.[7][] The 1-benzyl-4-aryl-indole scaffold could mimic the binding of known tubulin inhibitors at the colchicine binding site.
-
Aromatase Inhibition: Aromatase is a critical enzyme in estrogen biosynthesis and a key target in hormone-dependent breast cancer.[8] Indole derivatives have been successfully developed as aromatase inhibitors.[8][12] The 1-benzyl-4-aryl-indole scaffold could be optimized to fit within the active site of aromatase, with the C4-aryl group potentially forming key interactions with active site residues.
Potential Anticancer Signaling Pathway
Caption: Potential anticancer mechanisms of this compound derivatives.
Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have shown promise in modulating key inflammatory pathways.[7]
-
Modulation of Inflammatory Pathways: Novel indole derivatives have been shown to modulate key inflammatory pathways such as NF-κB and COX-2.[7] Studies on brominated isatins (indole-2,3-diones) have demonstrated that the position of the bromine atom significantly influences anti-inflammatory activity, with 5- and 6-bromo substitution being particularly effective in inhibiting the production of inflammatory mediators like nitric oxide (NO), TNFα, and PGE2.[13] This suggests that the 4-bromo substitution on the 1-benzyl-indole scaffold could also confer potent anti-inflammatory properties.
Antibacterial Agents
The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Structurally similar 5-bromo-1-benzylindole carboxamides have demonstrated potent in vitro activity against Gram-negative pathogens such as E. coli and P. aeruginosa.[6][14] This highlights the potential of the 1-benzyl-bromo-indole scaffold as a promising starting point for the development of novel antibacterial drugs.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are not extensively reported, valuable insights can be drawn from related indole derivatives.
| Position | Substitution | Potential Impact on Biological Activity | Reference |
| N1 | Benzyl Group | Provides a key hydrophobic anchor for binding to various biological targets. N-substitution on indoles has been shown to increase anticancer activity compared to unsubstituted analogs. | [15] |
| C4 | Bromo Group | Serves as a versatile handle for synthetic diversification via cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups to probe the binding pocket of a target. | [6] |
| C4 | Aryl/Heteroaryl | The nature of the substituent introduced via cross-coupling can significantly impact potency and selectivity. This allows for fine-tuning of interactions with the target protein. | [16][17] |
| Benzene Ring | Halogen Substitution | The position of the bromine atom on the indole ring can significantly influence anti-inflammatory activity, with different positions showing varied effects on the inhibition of inflammatory mediators. | [13] |
Future Directions and Conclusion
This compound represents a highly promising and strategically designed scaffold for medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of the 4-bromo position, provides a robust platform for the generation of diverse chemical libraries. The known biological activities of related indole derivatives strongly suggest that compounds derived from this core could yield potent and selective modulators of various biological targets implicated in cancer, inflammation, and infectious diseases.
Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of libraries of 4-aryl and 4-heteroaryl derivatives against a panel of relevant biological targets will be crucial in elucidating the full therapeutic potential of this compound. This in-depth investigation will undoubtedly pave the way for the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
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Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. PubMed. 2020-01-01. Available at: [Link]
- Improving the reaction conditions for the N-benzylation of indoles. Benchchem.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]
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[Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed. Available at: [Link]
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Synthesis and biological evaluation of some newer Indole Derivatives. RJPT. Available at: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]
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A synthesis and biological evaluation of indole derivatives. International Journal of Innovative Science and Research Technology. Available at: [Link]
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N-Benzylation of indoles Reaction conditions: 9 (0.05 mmol), 2a... ResearchGate. Available at: [Link]
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Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. Available at: [Link]
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Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC. Available at: [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
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1-benzylindole. Organic Syntheses Procedure. Available at: [Link]
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Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Publications. 2019-07-08. Available at: [Link]
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One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. 2020-12-17. Available at: [Link]
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Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity. PubMed. 2024-08-07. Available at: [Link]
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Available at: [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. 2014-05-24. Available at: [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Available at: [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY. 2021-08-19. Available at: [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Available at: [Link]
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Synthesis and pharmacological characterization of 1-benzyl-4-aminoindole-based thyroid hormone receptor β agonists. PubMed. Available at: [Link]
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Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. 2024-09-06. Available at: [Link]
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Role of N-benzyl group in indole chemistry
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A Comprehensive Technical Guide to the Theoretical Electronic Structure of 1-Benzyl-4-bromo-1H-indole: A Computational Chemistry Approach in Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in bioactive compounds and its versatile chemical nature.[1] The functionalization of the indole core, such as through N-benzylation and halogenation, allows for the fine-tuning of its electronic and steric properties to enhance therapeutic efficacy. This guide provides an in-depth technical framework for the theoretical investigation of the electronic structure of a representative molecule, 1-Benzyl-4-bromo-1H-indole. Aimed at researchers, computational chemists, and drug development professionals, this document details the rationale, methodology, and interpretation of quantum chemical calculations, primarily using Density Functional Theory (DFT). By elucidating properties such as frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and other electronic descriptors, we demonstrate how computational analysis serves as a powerful predictive tool in the early-stage design of novel therapeutics, guiding the synthesis of candidates with improved activity and pharmacokinetic profiles.[2][3]
Introduction: The Strategic Role of a Substituted Indole
The indole ring system is a recurring motif in a vast array of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] Its unique electronic configuration and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. The strategic modification of this core is a key tactic in medicinal chemistry.
-
N-Benzylation: The introduction of a benzyl group at the N1 position of the indole ring, as seen in this compound, serves multiple purposes. It enhances lipophilicity, which can influence cell membrane permeability and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Furthermore, the benzyl ring introduces additional π-stacking interaction capabilities, potentially strengthening the binding affinity to biological targets.[5]
-
Bromination: The placement of a bromine atom at the C4 position is equally significant. As a halogen, bromine can modulate the electronic landscape of the indole ring through its inductive and resonance effects. Crucially, it can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[6]
Understanding the precise electronic consequences of these substitutions is paramount for rational drug design. Computational chemistry provides a direct avenue to probe these properties, offering insights that are often difficult to obtain through experimental means alone. This guide establishes a comprehensive computational protocol to dissect the electronic structure of this compound, thereby creating a predictive model for its chemical behavior and biological potential.
Methodological Framework: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (TDFT) offers an optimal balance of computational accuracy and efficiency. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it well-suited for the systems commonly encountered in drug discovery.
Causality Behind Method Selection: Functional and Basis Set
The reliability of any DFT calculation hinges on the choice of the functional and the basis set. This choice is not arbitrary but is grounded in achieving a robust description of the molecule's specific chemical features.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry.[7][8] It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals. This is particularly important for accurately describing the delocalized π-systems of the indole and benzyl rings and for obtaining reliable geometric and electronic properties.
-
Basis Set - 6-311++G(d,p): The choice of basis set dictates the flexibility the calculation has in describing the spatial distribution of electrons. For this compound, a triple-zeta basis set like 6-311G is a strong starting point.[9]
-
(d,p) Polarization Functions: These functions are critical. The 'd' functions on heavy atoms (C, N, Br) and 'p' functions on hydrogen atoms allow for the description of non-spherical electron density, which is essential for accurately modeling chemical bonds and anisotropic atoms like bromine.
-
(++) Diffuse Functions: The two '+' symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are large, loosely-held orbitals that are crucial for describing anions, lone pairs (like on the nitrogen and bromine), and non-covalent interactions, all of which are central to the chemistry of this molecule.
-
Experimental Protocol: A Self-Validating Computational Workflow
The following protocol outlines a rigorous and reproducible workflow for analyzing the electronic structure of this compound. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.
-
Structure Preparation:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[10]
-
Perform a full geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)). This step locates the lowest energy conformation of the molecule on the potential energy surface.
-
Self-Validation: Confirm that the optimization has successfully converged to a true minimum by performing a frequency calculation at the same level of theory. The absence of any imaginary frequencies validates the structure as a stable point.
-
-
Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.
-
Request the generation of molecular orbitals (for FMO analysis), the molecular electrostatic potential (MEP), and a Natural Bond Orbital (NBO) analysis.
-
-
Data Analysis and Visualization:
-
Extract the energies of the HOMO and LUMO.
-
Generate the MEP map and visualize the frontier molecular orbitals.
-
Analyze the NBO output for key donor-acceptor interactions and charge distribution.
-
This systematic process ensures that the subsequent analysis is based on a computationally validated and stable molecular structure.
In-Depth Electronic Structure Analysis
Following the validated workflow, we can now delve into the specific electronic properties of this compound and their implications.
Optimized Molecular Geometry
The initial step of geometry optimization provides the most stable three-dimensional arrangement of the atoms. This structure is the foundation for all subsequent electronic calculations. Key structural parameters, such as bond lengths and angles, are determined. For a molecule like this, one would expect planarity in the indole ring system with the benzyl group adopting a staggered conformation relative to it to minimize steric hindrance.
| Parameter | Atom Pair/Triplet | Expected Value (Å or °) | Rationale |
| Bond Length | C4-Br | ~1.90 Å | Typical C(sp²)-Br bond length. |
| N1-C(benzyl) | ~1.46 Å | Standard C-N single bond length between an sp² nitrogen and an sp³ carbon. | |
| Bond Angle | C3-C4-C5 | ~120° | Reflects the sp² hybridization of the carbon atoms within the aromatic benzene ring. |
| Dihedral Angle | C2-N1-C(benzyl)-C(phenyl) | Varies | This angle defines the orientation of the benzyl group relative to the indole plane. |
Table 1: Representative optimized geometric parameters for this compound. Actual values are obtained from the converged DFT calculation.
Frontier Molecular Orbitals (FMO) Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to understanding a molecule's reactivity.[11][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO: For this compound, the HOMO is expected to be localized primarily over the electron-rich indole ring system. This region is the most probable site for electrophilic attack.
-
LUMO: The LUMO is likely distributed across the fused bicyclic system, representing the most favorable region for receiving an electron in a nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a critical descriptor of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[11][12] This gap is also fundamental to the molecule's electronic transitions and its UV-Vis absorption properties.[13]
| Descriptor | Symbol | Formula | Significance in Drug Design |
| HOMO Energy | E_HOMO | - | Relates to ionization potential; electron-donating ability. |
| LUMO Energy | E_LUMO | - | Relates to electron affinity; electron-accepting ability. |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity, kinetic stability, polarizability. |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |
| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |
| Electrophilicity Index | ω | χ² / (2η) | Global electrophilic nature of the molecule. |
Table 2: FMO properties and associated global reactivity descriptors. These quantitative values allow for the comparison of different substituted indole derivatives.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an immediate, visual guide to the charge distribution and is invaluable for predicting intermolecular interactions.[8]
-
Regions of Negative Potential (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms. For our molecule, prominent negative regions are expected around the nitrogen atom's lone pair and the bromine atom. These sites are susceptible to electrophilic attack and are likely to act as hydrogen or halogen bond acceptors.
-
Regions of Positive Potential (Blue): These are electron-poor areas, usually associated with hydrogen atoms bonded to electronegative atoms or regions of low electron density. The hydrogens on the aromatic rings will exhibit a positive potential, making them potential sites for interaction with electron-rich domains of a receptor.
-
Neutral Regions (Green): These areas, such as the surfaces of the aromatic rings, have an intermediate potential.
The MEP map is a powerful tool for drug designers to visualize how the molecule will "appear" to a biological target, guiding the prediction of key binding interactions like hydrogen bonds, halogen bonds, and electrostatic contacts.
Natural Bond Orbital (NBO) Analysis
NBO analysis deconstructs the complex molecular wavefunction into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.[10] This analysis quantifies intramolecular interactions, such as charge delocalization and hyperconjugation. For this compound, NBO analysis would reveal the extent of electron delocalization from the nitrogen lone pair into the indole π-system and the electronic interplay between the indole core, the benzyl group, and the bromine substituent. This provides a deeper, quantitative understanding of the electronic effects that govern the molecule's overall stability and reactivity.
Implications for Drug Development
The theoretical data derived from this computational analysis provides actionable intelligence for drug development professionals.
-
Target Interaction Prediction: The MEP map and FMO analysis provide a blueprint for how this compound might interact with a protein binding pocket. For example, the negative potential around the bromine atom suggests it could form a halogen bond with an electrophilic site on the receptor, an interaction that can significantly enhance binding affinity.
-
Structure-Activity Relationship (SAR) Guidance: By calculating these electronic properties for a series of related analogues (e.g., changing the halogen at C4 or the substitution pattern on the benzyl ring), researchers can build quantitative structure-activity relationship (QSAR) models.[14] This allows for the in silico screening of virtual compounds, prioritizing the synthesis of candidates with the most promising electronic profiles for enhanced biological activity.
-
Metabolic Stability Prediction: The sites of highest HOMO density (most susceptible to electrophilic attack) can indicate potential sites of metabolic oxidation by cytochrome P450 enzymes. By understanding these potential metabolic "hotspots," medicinal chemists can modify the molecule to block or slow down metabolism, thereby improving its pharmacokinetic profile.
Conclusion
The theoretical analysis of this compound's electronic structure is a prime example of how modern computational chemistry accelerates drug discovery.[2][15] By employing a robust and validated DFT workflow, we can translate the complex quantum mechanical description of a molecule into a set of intuitive and predictive chemical descriptors. The insights gained from FMO, MEP, and NBO analyses provide a rational basis for understanding molecular reactivity, predicting intermolecular interactions, and guiding the design of next-generation indole-based therapeutics. This in-depth guide serves as a foundational protocol for researchers seeking to leverage computational tools to make more informed decisions, ultimately reducing the time and cost associated with bringing novel, effective drugs to the clinic.
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Batool, Z., Ullah, S., Khan, A., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-Bromoindole. Retrieved February 2, 2026, from [Link]
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National Institutes of Health (NIH). (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. Retrieved February 2, 2026, from [Link]
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National Institutes of Health (NIH). (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC. Retrieved February 2, 2026, from [Link]
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PubMed. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved February 2, 2026, from [Link]
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ResearchGate. (n.d.). Molecular electrostatic potential surface of compound 1. Retrieved February 2, 2026, from [Link]
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PubMed. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO-LUMO analysis of (E)-4-bromo- N'-(4-meth-oxy-benzyl-idene)benzohydrazide. Retrieved February 2, 2026, from [Link]
-
PubMed. (2019). Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved February 2, 2026, from [Link]
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Neuroquantology. (n.d.). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved February 2, 2026, from [Link]
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CSIR-NIScPR. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Indian Journal of Chemistry (IJC). Open Research@CSIR-NIScPR. Retrieved February 2, 2026, from [Link]
-
AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. Retrieved February 2, 2026, from [Link]
-
PubMed. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. Retrieved February 2, 2026, from [Link]
-
RSC Publishing. (n.d.). DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Advances. Retrieved February 2, 2026, from [Link]
-
Slideshare. (n.d.). Applications of computational chemistry in drug designing | PPTX. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, XRD, Hirshfeld surface analysis, ESP, HOMO-LUMO, Quantum chemical modeling and Anticancer activity of di(p-methyl benzyl)(dibromo)(1,10-phenanthroline) tin(IV) complex. Retrieved February 2, 2026, from [Link]
-
Dove Medical Press. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025). Molecular structure, spectroscopic studies, HOMO-LUMO profile and NBO analysis of 3-Ethoxy-4-hydroxy benzaldehyde. Retrieved February 2, 2026, from [Link]
- Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved February 2, 2026, from https://dergipark.org.tr/en/pub/jtuchem/issue/57304/723820
-
MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. PubMed Central. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4-Benzyl-1H-indole. Retrieved February 2, 2026, from [Link][Link]
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- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 6. Crystal structure, Hirshfeld surface analysis and HOMO-LUMO analysis of (E)-4-bromo- N'-(4-meth-oxy-benzyl-idene)benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-Benzyl-4-bromo-1H-indole
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-Benzyl-4-bromo-1H-indole, a key intermediate in pharmaceutical research and drug development. The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry, as the substituent on the indole nitrogen profoundly influences the molecule's pharmacological profile. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. It is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology grounded in established chemical literature.
Introduction: The Significance of N-Alkylated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-cancer agents. The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating a molecule's properties, including its binding affinity for biological targets, selectivity, and metabolic stability.[1] The target molecule, this compound, serves as a versatile building block. The benzyl group can influence aromatic stacking interactions in receptor binding, while the bromo-substituent at the C-4 position provides a reactive handle for further chemical diversification through cross-coupling reactions.
This protocol details the N-benzylation of 4-bromoindole via a nucleophilic substitution reaction. The methodology relies on the deprotonation of the weakly acidic indole N-H proton using a strong, non-nucleophilic base, followed by the introduction of the benzyl group using an appropriate electrophile.[1]
Reaction Principle and Mechanism
The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.
-
Step 1: Deprotonation. 4-bromoindole is treated with sodium hydride (NaH), a powerful base. The hydride anion (H⁻) abstracts the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion and hydrogen gas (H₂). The choice of a strong base like NaH is crucial to ensure complete and irreversible deprotonation, driving the reaction forward.
-
Step 2: Nucleophilic Attack. The resulting indolide anion is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide.[2] The bromide ion is displaced as a leaving group, forming the desired N-C bond and yielding this compound.
The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is essential. It effectively solvates the sodium cation without interfering with the nucleophilicity of the indolide anion, thereby facilitating the SN2 reaction.[3]
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromoindole | 96% or higher | Sigma-Aldrich, etc. | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich, etc. | Strong base; highly water-reactive.[4] |
| Benzyl Bromide | Reagent grade, 98% or higher | Sigma-Aldrich, etc. | Alkylating agent; lachrymator. |
| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm water) | Acros Organics, etc. | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, etc. | Extraction solvent. |
| Hexanes | ACS Grade | Fisher Scientific, etc. | Eluent for chromatography. |
| Saturated aq. NH₄Cl | N/A | Lab-prepared | Quenching agent. |
| Saturated aq. NaCl (Brine) | N/A | Lab-prepared | Washing agent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | VWR, etc. | Drying agent. |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies, etc. | Stationary phase for chromatography. |
Detailed Experimental Protocol
This protocol is based on a 5 mmol scale of the starting material, 4-bromoindole.
PART A: Reaction Setup and Execution
-
Inert Atmosphere Preparation: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a nitrogen or argon inlet adapter on the other. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: Sodium hydride reacts violently with water to produce flammable hydrogen gas.[4] An inert and anhydrous environment is absolutely critical for safety and reaction success.
-
-
Reagent Addition: To the flask, add 4-bromoindole (0.98 g, 5.0 mmol, 1.0 eq). Via syringe, add 25 mL of anhydrous DMF and stir until the solid is completely dissolved.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 0.24 g, 6.0 mmol, 1.2 eq) to the stirred solution in small portions over 5-10 minutes.
-
Rationale: A slight excess of NaH ensures complete deprotonation of the indole. The addition is performed at 0 °C to control the initial exotherm and the rate of hydrogen gas evolution.
-
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The mixture may become slightly cloudy or change color, indicating the formation of the sodium indolide salt.
-
Benzylation: Slowly add benzyl bromide (0.65 mL, 0.94 g, 5.5 mmol, 1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.[1]
-
Rationale: A small excess of the alkylating agent ensures the reaction goes to completion. Slow, dropwise addition prevents unwanted side reactions and helps control the exothermic nature of the benzylation.[3]
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system until the 4-bromoindole starting material spot is consumed.
PART B: Work-up and Purification
-
Quenching: Once the reaction is complete (as determined by TLC), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.[1]
-
Critical Safety Note: Quenching is highly exothermic and will evolve hydrogen gas. Add the quenching solution very slowly to avoid a dangerous pressure buildup and uncontrolled effervescence.
-
-
Extraction: Dilute the quenched mixture with 50 mL of deionized water and transfer it to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (NaBr, excess NH₄Cl) and DMF will remain primarily in the aqueous layer.
-
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The water washes help to remove residual DMF, which is water-soluble. The brine wash removes bulk water from the organic layer before the drying step, improving the efficiency of the drying agent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 95:5 hexanes:EtOAc) to isolate the pure this compound.
-
Rationale: Column chromatography is essential to remove non-polar impurities (e.g., mineral oil from the NaH dispersion, excess benzyl bromide) and any polar baseline impurities, affording the product in high purity.
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Molar Equivalents |
| 4-Bromoindole | 0.98 g | 5.0 | 1.0 |
| Sodium Hydride (60%) | 0.24 g | 6.0 | 1.2 |
| Benzyl Bromide | 0.65 mL (0.94 g) | 5.5 | 1.1 |
| Anhydrous DMF | 25 mL | N/A | N/A |
| Expected Yield | ~85-95% | ~4.25-4.75 | N/A |
Safety and Handling
All operations should be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Sodium Hydride (NaH): Extremely hazardous. It is a water-reactive, flammable solid that can ignite spontaneously in air, especially if finely divided.[4] The 60% dispersion in mineral oil significantly reduces this risk but requires caution. NaH reacts with water and other protic sources to generate flammable hydrogen gas. It is also corrosive and can cause severe skin and eye burns.[5][6] Never quench NaH with a large amount of water or acid.
-
Benzyl Bromide: A potent lachrymator (tear-inducing agent) and is corrosive. It should always be handled in a fume hood, and care should be taken to avoid inhalation of vapors or contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): An excellent solvent but is readily absorbed through the skin. It is a suspected teratogen. Always wear appropriate gloves when handling.
References
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. URL: [Link]
-
BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 5-Bromoindole. Retrieved February 2, 2026, from a representative BenchChem technical document. (Simulated reference based on search result[1])
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. URL: [Link]
-
University of California. (2012). Standard Operating Procedure: Sodium Hydride. UC Center for Laboratory Safety. URL: [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. URL: [Link]
Sources
Suzuki coupling reaction of 1-Benzyl-4-bromo-1H-indole with arylboronic acids
Abstract
This application note details a robust protocol for the palladium-catalyzed cross-coupling of 1-Benzyl-4-bromo-1H-indole with various arylboronic acids. While the indole scaffold is ubiquitous in medicinal chemistry, the C4 position remains underutilized due to synthetic accessibility challenges compared to the C2, C3, and C5 positions. This guide provides a scalable, high-yielding methodology to access 4-arylindoles, critical pharmacophores in oncology and CNS drug discovery. We focus on mitigating common failure modes such as protodeboronation and catalyst poisoning through precise ligand selection and base optimization.
Introduction & Strategic Rationale
The C4-Indole Challenge
The indole ring system is a "privileged structure" in drug discovery, serving as the core for therapeutics like sumatriptan (migraine) and osimertinib (cancer). However, functionalization at the C4 position is sterically and electronically distinct from the nucleophilic C3 or the electrophilic C2.
-
Substrate Selection: We utilize This compound . The N-benzyl group serves two critical functions:
-
Electronic Stabilization: It prevents the indole nitrogen lone pair from coordinating with the Palladium catalyst, which would arrest the catalytic cycle.
-
Solubility: It enhances solubility in non-polar organic solvents (Toluene, Dioxane) required for high-temperature couplings.
-
Reaction Design
The Suzuki-Miyaura coupling is chosen for its tolerance of functional groups and mild conditions. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. For sterically demanding substrates like 4-substituted indoles, the Transmetallation step is often the rate-determining bottleneck, heavily influenced by the base and the boronic acid's electronic nature.
Figure 1: Catalytic Cycle & Critical Control Points
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the entry points for the indole substrate and the boronic acid. Base activation is crucial for facilitating transmetallation.[1]
Optimization & Screening
Before scaling, we evaluated catalyst and solvent systems.[2] The 4-position of indole imposes steric strain, necessitating ligands with a large bite angle or electron-rich phosphines.
Table 1: Optimization of Reaction Conditions (Reaction scale: 0.5 mmol, 1-Benzyl-4-bromoindole, 1.5 eq PhB(OH)2, 80°C, 12h)
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 45% | Incomplete conversion; "Pd black" formation. |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 60% | Significant homocoupling of boronic acid. |
| 3 | Pd(dppf)Cl₂·DCM | - | K₂CO₃ | 1,4-Dioxane/H₂O | 92% | Optimal conditions. High turnover. |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₃ | Toluene/H₂O | 88% | Excellent but cost-prohibitive for scale-up. |
Expert Insight: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents catalyst decomposition at the elevated temperatures required to overcome the steric hindrance at the indole C4 position.
Standard Operating Procedure (Protocol)
Target Scale: 1.0 gram (approx. 3.5 mmol of indole substrate) Safety Note: Aryl halides and boronic acids can be irritants. Work in a fume hood.
Reagents & Equipment
-
Substrate: this compound (1.0 g, 3.5 mmol)
-
Coupling Partner: Phenylboronic acid (0.64 g, 5.25 mmol, 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂[3][4]·CH₂Cl₂ complex (142 mg, 0.175 mmol, 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (1.45 g, 10.5 mmol, 3.0 eq)
-
Solvent: 1,4-Dioxane (35 mL) and Distilled Water (7 mL) (5:1 ratio)
-
Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen/Argon balloon.
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow for the gram-scale synthesis.
Step-by-Step Procedure
-
Preparation: In a clean, dry 100 mL RBF equipped with a magnetic stir bar, add This compound (1.0 g) and Phenylboronic acid (0.64 g).
-
Solvent Addition: Add 1,4-Dioxane (35 mL).
-
Base Activation: Dissolve K₂CO₃ (1.45 g) in Water (7 mL) and add to the reaction mixture.
-
Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon gas for 15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.
-
-
Catalyst Addition: Remove the gas line briefly to add Pd(dppf)Cl₂·CH₂Cl₂ (142 mg). Re-seal immediately and purge the headspace with inert gas for 2 minutes.
-
Reaction: Attach a reflux condenser (flushed with N₂) and heat the oil bath to 90°C . Stir vigorously (800 rpm) to ensure mixing of the aqueous and organic phases.
-
Monitoring: Check reaction progress by TLC (Eluent: 10% EtOAc in Hexane) after 4 hours. The starting material (Rf ~0.6) should disappear, and a fluorescent blue spot (product) should appear (Rf ~0.5).
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Filter through a pad of Celite to remove Palladium residues (wash pad with EtOAc).
-
Transfer filtrate to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dark oil via flash column chromatography using a gradient of 0-10% Ethyl Acetate in Hexanes.
Characterization & Quality Control
The isolated product, 1-Benzyl-4-phenyl-1H-indole , should be a white to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the C4-H doublet/multiplet and the appearance of new aromatic protons from the phenyl ring. The benzylic -CH₂- protons typically appear as a singlet around δ 5.3 ppm.
-
LC-MS: Expect a molecular ion peak [M+H]⁺ corresponding to the product mass (Calculated: 284.14; Found: 284.1).
-
Impurity Check:
-
Dehalogenation: 1-Benzylindole (Mass 207).
-
Homocoupling: Biphenyl (from boronic acid).[5]
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Oxygen poisoning | Degas solvents longer; ensure system is sealed. |
| Starting Material Remains | Catalyst deactivation | Add additional 2 mol% catalyst after 8 hours. |
| Formation of Biphenyl | Boronic acid homocoupling | Slow addition of boronic acid; reduce O₂; switch to Pd(dppf). |
| De-benzylation | Harsh acidic workup | Avoid strong acids; the benzyl group is stable to basic Suzuki conditions. |
References
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Coupling - Mechanism and Conditions. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry (RSC). Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI. Available at: [Link]
- Efficient synthesis of 4-arylindoles.BenchChem Protocols. (Methodology adapted from general 4-bromoindole coupling standards).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Benzyl-4-bromo-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1] The ability to precisely install nitrogen-containing substituents onto this heterocyclic framework is paramount for modulating pharmacological activity. The Buchwald-Hartwig amination has emerged as a transformative tool for the synthesis of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2][3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-Benzyl-4-bromo-1H-indole, a key intermediate for the synthesis of a diverse array of biologically active molecules. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters that influence reaction outcomes.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is crucial for rational catalyst and ligand selection, as well as for troubleshooting suboptimal reactions.
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (this compound). This step forms a palladium(II) intermediate.[5] The rate of this step can be influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[5]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[2] The choice of a suitable ligand is critical to promote the desired reductive elimination pathway and suppress side reactions.[2]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Protocol: Amination of this compound
This protocol details a general procedure for the coupling of this compound with a representative primary amine, aniline. The choice of catalyst, ligand, base, and solvent are critical for success and are discussed in detail.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Can be synthesized if necessary. |
| Aniline | ≥99.5% | Commercially Available | Should be freshly distilled if discoloration is observed. |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | Commercially Available | A common palladium precursor. |
| Xantphos | ≥98% | Commercially Available | A bulky, electron-rich bidentate phosphine ligand. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | A strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Should be deoxygenated before use. |
| Diethyl ether | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated aq. solution | Prepared in-house | For washing. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with a hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Safety First: Palladium-catalyzed cross-coupling reactions can be exothermic.[6][7] It is crucial to monitor the reaction temperature, especially during scale-up.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 286 mg), aniline (1.2 mmol, 112 mg, 1.2 eq), cesium carbonate (1.4 mmol, 456 mg, 1.4 eq), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), and Xantphos (0.04 mmol, 23 mg, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add 10 mL of anhydrous, deoxygenated toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4-aminoindole product.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Key Parameter Optimization: A Deeper Dive
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.[3]
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium(II) and palladium(0) sources, respectively. Pd(II) is reduced in situ to the active Pd(0) species.[4] |
| Ligand | Xantphos, BINAP, DPPF, Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps.[2] They also help to prevent the formation of unreactive palladium dimers. The choice of ligand can significantly impact the reaction rate and yield.[3] For heteroaryl halides like indoles, bidentate ligands are often preferred as they can be less prone to displacement by the basic heterocycle.[3] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The base is required to deprotonate the amine, forming the more nucleophilic amido species.[5] Strong, non-nucleophilic bases are generally preferred. The choice of base can also influence the reaction rate and may need to be optimized for specific substrates.[9] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or moderately polar solvents are typically used.[10] It is essential to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[10] |
| Temperature | 80-120 °C | The reaction generally requires heating to facilitate the catalytic cycle. The optimal temperature will depend on the specific substrates and catalyst system. |
Product Characterization
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-quality reagents. |
| Poor choice of ligand/base | Screen different ligands and bases. | |
| Formation of side products (e.g., hydrodehalogenation) | β-hydride elimination | Use a bulkier ligand to sterically hinder this pathway. |
| Difficulty in purification | Incomplete reaction | Ensure the reaction has gone to completion before work-up. |
| Co-eluting impurities | Optimize the chromatography conditions (e.g., different solvent system, gradient). |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-substituted indoles. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently access a wide range of valuable compounds for drug discovery and development. This application note provides a solid foundation for the successful implementation of this important transformation.
References
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][11]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13210-13220. [Link][3]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link][12]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link][5]
-
Schön, U., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 87, 89-95. [Link][13]
-
Singleton, D. A., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14668-14676. [Link][9]
-
Pelkey, E. (2021, March 4). Buchwald-Hartwig and Ullmann amination reactions [Video]. YouTube. [Link][14]
-
ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link][15]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][16]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link][17]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link][1]
-
Yang, Q. (2022, May 10). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions [Conference presentation]. P2SAC Conference. [Link][6]
-
Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626. [Link][7]
-
Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link][18]
-
Gholinejad, M., & Nájera, C. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(6), 987-1033. [Link][19]
-
Oldenhuis, N. J., & Buchwald, S. L. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 10(15), 3247-3250. [Link][20]
-
Yang, Q. (2020). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 24(10), 1957-1976. [Link][8]
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Purification of 1-Benzyl-4-bromo-1H-indole by column chromatography
Application Note: High-Purity Isolation of 1-Benzyl-4-bromo-1H-indole via Flash Column Chromatography
Executive Summary
The N-benzylation of 4-bromoindole is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for serotonin receptor modulators and kinase inhibitors. While the synthesis is straightforward (nucleophilic substitution), the purification is frequently complicated by the physicochemical similarity between the product (This compound ) and the excess alkylating agent (Benzyl bromide ).
This Application Note details a robust purification protocol that bypasses common co-elution issues. It integrates a chemical scavenging step with an optimized gradient elution profile to achieve >98% purity.
Chemical Context & The Separation Challenge
The Reaction:
4-Bromoindole is treated with a base (e.g., NaH or
The Impurity Profile:
-
Target Product (this compound): Lipophilic, non-polar.
-
Excess Benzyl Bromide (BnBr): Highly lipophilic, UV-active, lachrymator. Often used in 1.2–1.5 equivalents to drive completion.
-
Mineral Oil: (If NaH is used) Extremely non-polar.
-
Unreacted 4-Bromoindole: More polar than the product (due to free N-H).
The Challenge:
Both the product and Benzyl bromide exhibit high
Pre-Purification Optimization (The "Scavenger" Strategy)
Critical Insight: Relying solely on chromatography to remove large excesses of Benzyl bromide is inefficient. A chemical workup modification is recommended before the crude mixture ever touches the column.
Protocol:
-
Monitor Reaction: Ensure 4-bromoindole is consumed (TLC).
-
Scavenging: Add 0.5–1.0 equivalents (relative to excess BnBr) of a secondary amine (e.g., Diethylamine or Morpholine ) directly to the reaction mixture.
-
Stir: Agitate for 30 minutes at room temperature.
-
Mechanism: The amine reacts rapidly with the remaining Benzyl bromide to form a highly polar ammonium salt.
-
Reaction:
-
-
Workup: Perform standard aqueous extraction. The ammonium salt will partition into the aqueous phase or remain at the baseline during chromatography, completely eliminating the risk of co-elution.
Flash Chromatography Protocol
A. System Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard normal phase resolution. |
| Column Size | 10:1 to 20:1 (Silica : Crude Mass) | High loading capacity due to large |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar elution of mineral oil/hydrocarbons. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier for product elution.[1] |
| Detection | UV @ 254 nm | Indole core and Benzyl group are strongly UV active. |
B. Step-by-Step Procedure
Step 1: Sample Loading (Dry Load Recommended) Due to the low solubility of the product in Hexanes, wet loading can cause band broadening.
-
Dissolve crude residue in minimal Dichloromethane (DCM).
-
Add Silica Gel (1.5x weight of crude).
-
Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
-
Load the powder onto the top of the pre-packed column.
Step 2: Gradient Elution Profile
Note:
| Phase | Solvent Composition | Target Species | |
| Equilibration | 100% Hexanes | Column Conditioning | - |
| Elution 1 | 100% Hexanes (2 CV) | Mineral Oil (from NaH) | 0.95 |
| Elution 2 | 0% | Residual Benzyl Bromide (if not scavenged) | 0.80 |
| Elution 3 | 5% | This compound (Product) | 0.45 - 0.60 |
| Elution 4 | 30% EtOAc/Hex | Unreacted 4-Bromoindole | 0.20 |
CV = Column Volume
Step 3: Fraction Analysis
-
Spot fractions on a TLC plate.
-
Elute TLC in 9:1 Hexanes:EtOAc .
-
Visualization: UV (254 nm).[2] The product will appear as a distinct dark spot.
-
Differentiation: If Benzyl bromide is present, it will run near the solvent front.[3][4] The product runs slightly lower.[5]
Process Visualization
The following diagram illustrates the decision logic and workflow for this purification.
Figure 1: Strategic workflow for the purification of N-benzylated indoles, highlighting the critical scavenging decision point.
Troubleshooting & Expert Tips
-
Co-elution persists: If the product and Benzyl bromide still co-elute, switch the solvent system to Toluene/Hexanes . The
- interactions between Toluene and the indole core can alter selectivity orthogonal to EtOAc/Hexanes. -
Product Stability: 4-Bromoindoles are generally stable, but N-benzyl derivatives can oxidize to amides (via benzylic oxidation) if left on silica for extended periods under light. Run the column quickly and store the product in the dark.
-
Crystallization Alternative: If the product is a solid (melting point often >50°C), triturating the crude oil with cold Pentane or Methanol can sometimes precipitate the pure indole, avoiding chromatography entirely [1].
References
-
Organic Syntheses. "1-Benzylindole." Org.[1][6] Synth.1974 , 54, 58. Link
-
ResearchGate Discussion. "Removing Benzyl bromide from reaction mixture." ResearchGate Community Forum. Accessed Oct 2023. Link
-
Biotage Application Notes. "Solvent Systems for Flash Column Chromatography." Biotage Blog. Link
-
Royal Society of Chemistry. "Supplementary Information: Synthesis of benzyl bromides and purification." RSC Advances. Link
Sources
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- 6. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
Application Note: Recrystallization Procedure for 1-Benzyl-4-bromo-1H-indole
Introduction: The Imperative for Purity
1-Benzyl-4-bromo-1H-indole is a vital heterocyclic compound, frequently employed as a building block in the synthesis of complex organic molecules targeted for pharmaceutical and materials science applications. The purity of this indole derivative is paramount, as contaminants can lead to undesirable side reactions, low yields, and complications in subsequent analytical characterization. Recrystallization stands as a powerful, efficient, and cost-effective technique for purifying solid organic compounds.[1][2]
This application note provides a comprehensive, step-by-step protocol for the recrystallization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also the underlying scientific principles and expert rationale behind each step.
The Principle of Recrystallization: A Controlled Precipitation
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[3] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[3][4] The process involves:
-
Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution. This drives the compound to crystallize out of the solution.
-
Purification: The crystal lattice that forms has a high degree of order, and it tends to exclude impurity molecules. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor").[1][4]
-
Isolation: The pure crystals are then separated from the mother liquor by filtration.[5]
Slow and controlled cooling is crucial as it promotes the growth of larger, purer crystals, whereas rapid cooling can trap impurities within a quickly formed solid.[3][6]
Materials and Equipment
Chemicals:
-
Crude this compound
-
Screening Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexanes, Toluene, Acetone, and Water.[7]
-
Decolorizing Carbon (if necessary)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Beakers
-
Graduated cylinders
-
Powder funnel
-
Watch glass
-
Buchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
Protocol Part 1: Strategic Solvent Selection
The success of recrystallization hinges on the choice of solvent.[7][8] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[9] Additionally, the solvent should be chemically inert, have a relatively low boiling point for easy removal, and be non-toxic.[8][10]
Given the structure of this compound (a moderately polar aromatic compound), solvents like ethanol, methanol, or mixed solvent systems such as ethanol/water or hexanes/ethyl acetate are promising candidates.[11][12]
Experimental Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude indole into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline solid upon cooling is a suitable choice.
Data Presentation: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Potential Use for this compound |
| Ethanol | 78 | Polar Protic | Good candidate; often used for aromatic compounds.[12] |
| Methanol | 65 | Polar Protic | Good candidate; similar to ethanol but more volatile.[11] |
| Isopropanol | 82 | Polar Protic | Good candidate; less polar than ethanol. |
| Ethyl Acetate | 77 | Moderately Polar | Potential candidate, may be used in a mixed system.[12] |
| Hexanes | 69 | Nonpolar | Likely to be a poor solvent on its own, but excellent as an "anti-solvent" in a mixed system.[13] |
| Toluene | 111 | Nonpolar | May be effective, but its high boiling point can lead to "oiling out".[8][14] |
| Water | 100 | Very Polar | Unlikely to be a good solvent alone but can be an effective anti-solvent with alcohols.[11][12] |
Visualization: Solvent Selection Logic
Sources
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Application Note & Protocol Guide: Strategic Debenzylation of 1-Benzyl-4-bromo-1H-indole for the Synthesis of 4-Bromoindole
Preamble: The Strategic Importance of 4-Bromoindole in Synthesis
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Among its substituted variants, 4-bromoindole stands out as a particularly valuable synthetic intermediate.[1] Its bromine atom at the C4 position serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity.[1] This capability makes 4-bromoindole a critical building block for constructing novel therapeutic agents, including potential anti-cancer and neuroprotective drugs.[1]
To facilitate multi-step syntheses, the indole nitrogen is often protected to prevent unwanted side reactions. The benzyl group is a common choice for this role due to its robustness under various reaction conditions. However, the ultimate success of the synthetic route hinges on the effective and selective removal of this protecting group. This guide provides a detailed analysis and field-tested protocols for the debenzylation of 1-Benzyl-4-bromo-1H-indole, focusing on methods that preserve the crucial C-Br bond.
Mechanistic Considerations: Choosing the Optimal Debenzylation Strategy
The primary challenge in debenzylating this compound is the potential for concurrent hydrodebromination (loss of the bromine atom), which would yield the undesired indole byproduct. The choice of method is therefore not arbitrary but a strategic decision based on chemical mechanisms and functional group tolerance.
Catalytic Hydrogenolysis: A High-Yield but High-Risk Approach
Catalytic hydrogenolysis, typically employing Palladium on Carbon (Pd/C) with hydrogen gas (H₂), is a widely used method for cleaving benzyl groups.[2] The reaction proceeds via the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis.
Causality Behind the Risk: While efficient for N-debenzylation, palladium catalysts are also highly effective for the hydrogenolysis of aryl halides.[3] In the context of this compound, the C-Br bond is highly susceptible to cleavage under these conditions, leading to significant formation of indole. The efficiency of this side reaction is influenced by catalyst activity, solvent, pressure, and reaction time, making it a difficult variable to control.[2]
Dissolving Metal Reduction: A Superior Strategy for Halogen Preservation
Dissolving metal reduction, most notably the Birch reduction using sodium in liquid ammonia (Na/NH₃), offers a powerful and more selective alternative.[4][5]
Mechanism of Selectivity: This method relies on the generation of solvated electrons as the reducing agent.[6][7] When sodium metal dissolves in liquid ammonia, it releases its valence electron, which becomes stabilized by a cavity of ammonia molecules, creating a potent, single-electron reductant.[6][7] The reaction is initiated by the transfer of an electron to the benzyl group's aromatic ring, forming a radical anion. This intermediate then fragments, cleaving the C-N bond to generate the indole anion and a benzyl radical. The reaction is driven to completion by a proton source, typically an alcohol, which protonates the indole anion.[8][9] This pathway does not readily cleave the aryl-bromine bond, making it the preferred method for this specific substrate.
Alternative Methods
Other debenzylation methods exist but present their own challenges:
-
Lewis Acids (e.g., AlCl₃): Can be effective but require harsh conditions and may lead to undesired Friedel-Crafts side reactions on the electron-rich indole nucleus.[10][11]
-
Catalytic Transfer Hydrogenation: Uses a hydrogen donor like ammonium formate or cyclohexene instead of H₂ gas.[12][13][14] This can sometimes offer greater selectivity and milder conditions than direct hydrogenation, potentially reducing the risk of dehalogenation, but the risk is not entirely eliminated.[13]
-
Oxidative Cleavage: Methods using reagents like DDQ or base-promoted oxidation (KOtBu/DMSO/O₂) are incompatible with many functional groups and are generally not suitable for electron-rich indoles.[10][15][16]
At-a-Glance Method Comparison
The following table summarizes the critical parameters for the two most viable debenzylation strategies for this compound.
| Parameter | Catalytic Hydrogenolysis (Pd/C, H₂) | Dissolving Metal Reduction (Na/NH₃) |
| Primary Function | C-N bond cleavage via catalytic surface reaction | C-N bond cleavage via single-electron transfer |
| Key Reagents | Pd/C catalyst, H₂ gas (or transfer agent) | Sodium metal, liquid ammonia, proton source (e.g., EtOH) |
| Temperature | Room temperature to moderate heat (~25–60 °C) | Cryogenic (-33 °C to -78 °C)[4] |
| Pressure | Atmospheric to elevated pressures | Atmospheric |
| Key Advantage | Operationally simple, mild temperatures, easy catalyst removal | Excellent preservation of aryl halides [4] |
| Key Disadvantage | High risk of dehalogenation (debromination) | Requires handling of hazardous materials and cryogenic setup |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst (when dry)[13] | Highly reactive sodium metal, cryogenic liquid ammonia[17][18] |
Visualized Workflow and Mechanism
Mechanism: Debenzylation via Sodium in Liquid Ammonia
Caption: Mechanism of Na/NH₃ debenzylation.
Experimental Workflow: Sodium/Ammonia Protocol
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemedx.org [chemedx.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. researchgate.net [researchgate.net]
- 11. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. m.youtube.com [m.youtube.com]
Application Notes: 1-Benzyl-4-bromo-1H-indole as a Strategic Intermediate in Natural Product Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-bromo-1H-indole, a pivotal intermediate for the synthesis of complex natural products and pharmacologically active molecules. We detail its synthesis, characterization, and strategic application in palladium-catalyzed cross-coupling reactions. This document serves as a practical resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, step-by-step protocols, and an in-depth analysis of the causality behind experimental choices.
Introduction: The Strategic Importance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole ring is a key strategy for developing novel therapeutic agents. This compound emerges as a particularly valuable building block for several reasons:
-
N-H Protection: The indole N-H proton is acidic and can interfere with many organometallic reactions. The benzyl group serves as a robust and reliable protecting group, preventing unwanted deprotonation and side reactions.[2][3] It is stable under a wide range of conditions yet can be removed if necessary.
-
Strategic Halogenation: The bromine atom at the C4 position provides a reactive handle for introducing molecular complexity.[4] It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]
-
Versatility in Synthesis: This intermediate serves as a launchpad for constructing complex polycyclic systems and introducing diverse substituents, critical for exploring structure-activity relationships (SAR) in drug discovery.
This guide will first delineate a reliable, two-step synthesis of this compound from commercially available 4-bromoindole. Subsequently, we will provide a detailed protocol for its application in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.
Synthesis and Characterization of this compound
The synthesis of the title compound is efficiently achieved in two sequential steps: the synthesis of 4-bromoindole followed by its N-benzylation. While various methods exist for synthesizing 4-bromoindole,[6] this guide will focus on the N-benzylation of commercially available 4-bromoindole.
Physicochemical and Safety Data
| Property | Value | Source/Notes |
| Chemical Name | This compound | --- |
| Molecular Formula | C₁₅H₁₂BrN | Calculated |
| Molecular Weight | 286.17 g/mol | Calculated |
| Appearance | Expected to be a solid or oil | Based on analogs[4] |
| CAS Number | Not assigned; related compounds exist | --- |
Safety Considerations:
-
4-Bromoindole: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzyl Bromide / Chloride: These are lachrymators and are corrosive, causing severe skin and eye irritation.[7][8] They are also suspected carcinogens.[9][10] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Use under an inert atmosphere (e.g., Nitrogen or Argon) and handle with extreme care.
-
DMF/DMSO: Anhydrous polar aprotic solvents are irritants and are readily absorbed through the skin. Wear appropriate gloves.
Synthetic Workflow
The overall synthetic strategy involves the deprotonation of 4-bromoindole followed by nucleophilic substitution with benzyl bromide.
Caption: Workflow for the synthesis of the target intermediate.
Detailed Protocol: N-Benzylation of 4-Bromoindole
This protocol is adapted from standard procedures for the N-alkylation of indoles.[11]
Materials and Reagents:
-
4-Bromo-1H-indole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) or Benzyl chloride (BnCl) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system for chromatography
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium salt. This significantly increases the nucleophilicity of the nitrogen atom, priming it for the subsequent SN2 reaction. The reaction evolves H₂ gas, so proper ventilation is crucial.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe. Causality Note: Benzyl bromide is an excellent electrophile for this SN2 reaction due to the stability of the transition state. The reaction is performed at 0°C to control the reaction rate and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Characterization Data (Predicted)
Full characterization is essential to confirm the structure and purity of the product.
-
¹H NMR (CDCl₃, 500 MHz): Expected chemical shifts (δ) would include signals for the benzyl CH₂ protons (around 5.3-5.5 ppm), aromatic protons from the benzyl group (7.2-7.4 ppm), and the indole ring protons. The indole protons will show characteristic couplings.[12]
-
¹³C NMR (CDCl₃, 125 MHz): Will show distinct signals for the benzylic carbon, the carbons of the benzyl and indole rings, including the carbon bearing the bromine atom.[12]
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.
Application in Natural Product Synthesis: Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4] The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a powerful and widely used transformation.[13][14]
General Principles of Suzuki-Miyaura Coupling
The reaction requires a palladium catalyst (often Pd(0) or a Pd(II) precatalyst), a phosphine ligand, and a base. The base is crucial for activating the organoboron species, typically a boronic acid, to facilitate the transmetalation step.[13]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.[15]
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical Suzuki coupling with an arylboronic acid.[16][17]
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
A suitable phosphine ligand, e.g., Triphenylphosphine (PPh₃) or SPhos (if using a Pd(II) precatalyst)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system: e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water
Procedure:
-
Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Solvent Addition: Add the degassed solvent system via syringe. Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields.
-
Heating: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 110 °C. Microwave irradiation can often accelerate the reaction significantly.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 4-aryl-1-benzyl-1H-indole.
Application Example: Synthesis of Dictyodendrin Precursors
The marine alkaloids dictyodendrins possess potent biological activities, including telomerase inhibition.[18] The total synthesis of these complex molecules often relies on the strategic functionalization of an indole or pyrrole core. A key step in several synthetic approaches involves the coupling of a substituted indole moiety.[19][20] Using this compound as a starting point, palladium-catalyzed reactions can be employed to build the complex carbazole skeleton found in dictyodendrins. For example, a Suzuki or Stille coupling could be used to attach a functionalized pyrrole unit at the C4 position, setting the stage for subsequent cyclization reactions to form the fused ring system.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex molecules. Its preparation is straightforward, and the strategic placement of the benzyl protecting group and the C4-bromo handle allows for predictable and efficient functionalization. The protocols provided herein for its synthesis and subsequent use in Suzuki-Miyaura cross-coupling offer a reliable foundation for researchers in natural product synthesis and medicinal chemistry. The principles discussed can be readily extended to other palladium-catalyzed reactions, opening a vast chemical space for the discovery of novel, biologically active compounds.
References
-
Supporting Information for: Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Retrieved from [Link]
-
Kumar, P. (2023). How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from [Link]
-
Padwa, A., & Kulkarni, Y. S. (1988). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 53(10), 2182–2189. Retrieved from [Link]
-
Kawai, H., et al. (2023). Formal Synthesis of Dictyodendrin B. PubMed. Retrieved from [Link]
-
Vorherr, T., et al. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 48(6), 553-558. Retrieved from [Link]
-
Rajbongshi, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5171-5192. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Synthesis of Dictyodendrin A and B. Retrieved from [Link]
-
Botella, L., & Nájera, C. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(23), 3691-3694. Retrieved from [Link]
-
PubChem. (n.d.). N-benzyl-3-(5-bromo-1H-indol-1-yl)-N-methylpropanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
-
Fürstner, A., et al. (2005). Total synthesis of dictyodendrin B. Angewandte Chemie International Edition, 44(34), 5527-5530. Retrieved from [Link]
-
Liu, H. (2014). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Scite.ai. (n.d.). Total Synthesis of Dictyodendrin A and B. Retrieved from [Link]
-
Supporting Information for: Indole Synthesis via Gold-Catalyzed Intramolecular Hydroarylation of N-(o-alkynylphenyl)sulfonamides. (n.d.). Retrieved from [Link]
-
Liu, F., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(12), 20976-20988. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Loba Chemie. (2015). BENZYL CHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kumar, D., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12561-12571. Retrieved from [Link]
-
Eldehna, W. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6599. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Retrieved from [Link]
-
RSIS International. (n.d.). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]
-
Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4976. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]
-
RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
Sources
- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Total synthesis of dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formal Synthesis of Dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-4-bromo-1H-indole
Introduction: The 4-Bromoindole Challenge
Welcome to the Technical Support Center. This guide addresses the synthesis of 1-benzyl-4-bromo-1H-indole via nucleophilic substitution (
While indole N-alkylation is a staple reaction, the 4-bromo substituent introduces unique steric and electronic constraints.[1] Unlike simple indole, the bulky bromine atom at the C4 position exerts peri-strain on the C3 position. While this steric bulk theoretically discourages C3-alkylation (the primary competitor), the electron-withdrawing nature of the bromine can alter the
This guide moves beyond basic recipes to provide a mechanistic understanding of impurity profiles and self-validating troubleshooting protocols.
Module 1: Mechanistic Insight & Impurity Profiling
The Ambient Nucleophile Problem
The indolyl anion is an ambient nucleophile , meaning it can react at two distinct sites:
-
Nitrogen (N1): The desired site (Kinetic and Thermodynamic product in basic aprotic conditions).
-
Carbon-3 (C3): The primary competitor (Soft nucleophile site).
In the case of 4-bromoindole, the C4-Br atom creates a "steric wall" that partially shields C3, generally improving N-selectivity compared to unsubstituted indole.[1] However, improper solvent or base choices can still lead to significant C-alkylation.[1]
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways leading to the target molecule and its primary impurities.
Figure 1: Divergent reaction pathways for the alkylation of 4-bromoindole. Green indicates the desired pathway; red indicates impurity formation.
Module 2: Troubleshooting & FAQs
This section addresses specific issues reported by users, focusing on the causality of side product formation.
Issue 1: Presence of "Impurity A" (C3-Benzylated product)
Symptom: TLC shows a spot with an
| Root Cause | Explanation | Corrective Action |
| Solvent Choice | Non-polar solvents (Toluene) or weak coordination favor "tight ion pairs," promoting reaction at the softer C3 carbon.[1] | Switch to DMF or DMSO. These polar aprotic solvents solvate the cation ( |
| Counter-ion | Lithium or Magnesium bases (e.g., Grignards) coordinate tightly to Nitrogen, blocking it and forcing C-attack.[1] | Use Sodium (NaH) or Potassium (KOH/KOtBu). Avoid LiHMDS or Grignard reagents for simple N-benzylation.[1] |
| Temperature | High temperatures can overcome the activation energy for C-alkylation.[1] | Perform addition at 0°C. Allow to warm to RT only after reagent addition is complete. |
Issue 2: Reaction Stalled (Unreacted Starting Material)
Symptom: High concentration of 4-bromoindole remains despite adding excess benzyl bromide.[1] Diagnosis: Incomplete deprotonation or Reagent Quenching.[1]
-
Q: My NaH is old. Does that matter?
-
A: Yes. NaH absorbs moisture from air, forming NaOH. NaOH is not strong enough to fully deprotonate indole in dry organic solvents without a phase transfer catalyst. Test: Add a small amount of NaH to water; if it doesn't fizz vigorously, discard it.
-
-
Q: Can I use Benzyl Chloride instead of Bromide?
-
A: Benzyl chloride is significantly less reactive (
is a poorer leaving group). If using benzyl chloride, add catalytic KI (Potassium Iodide) to generate the more reactive benzyl iodide in situ (Finkelstein condition).
-
Issue 3: New Spot at Baseline (Impurity C)
Symptom: A highly polar spot appears near the baseline or solvent front (depending on polarity) that is not the indole. Diagnosis: Hydrolysis of Benzyl Bromide to Benzyl Alcohol .
-
Mechanism: If the solvent (DMF/DMSO) is "wet," the hydroxide generated (from trace water + base) reacts with benzyl bromide before the indole can.
-
Fix: Dry DMF over molecular sieves (4Å) for 24 hours. Ensure the reaction is under an inert atmosphere (
or ).[2]
Module 3: Optimized Protocol (Golden Standard)
This protocol is optimized to minimize C-alkylation by maximizing the "naked" anion effect using NaH in DMF.[1]
Reagents:
-
4-Bromoindole (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
Benzyl Bromide (1.1 equiv)[2]
-
DMF (Anhydrous, 0.1 M concentration relative to indole)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under
. Add 4-bromoindole and dissolve in anhydrous DMF. -
Deprotonation (Critical Step): Cool the solution to 0°C (ice bath). Add NaH portion-wise.
-
Why? Evolution of
gas is exothermic. Cooling prevents thermal runaway and decomposition. -
Observation: The solution will likely turn yellow/orange, indicating the formation of the indolyl anion. Stir for 30 minutes at 0°C to ensure complete deprotonation.
-
-
Alkylation: Add Benzyl Bromide dropwise via syringe at 0°C.
-
Control: Slow addition prevents localized high concentrations that could favor di-alkylation.[1]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–3 hours. Monitor by TLC.[1][2][3]
-
Quench: Cool back to 0°C. Carefully add Saturated
solution.-
Safety: Quenches unreacted NaH safely.
-
-
Workup: Extract with EtOAc (x3). Wash combined organics with Water (x2) and Brine (x1) .
-
Note: The water washes are crucial to remove DMF, which can interfere with silica gel chromatography.
-
Module 4: Troubleshooting Logic Flow
Use this decision tree to diagnose experiment failures rapidly.
Figure 2: Logical decision tree for troubleshooting reaction outcomes.
References
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and ambient nucleophiles).
-
BenchChem. (2025).[2] Application Notes and Protocols for N-alkylation of 5-Bromoindole. Link (Protocol adapted for 4-bromo analog).
-
Organic Syntheses. (1974).[4] 1-Benzylindole.[1][4][5] Org. Synth. 1974, 54, 58. Link (Standard procedure for N-benzylation).
- Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition. (Review of C3 vs N regioselectivity).
-
Moyer, M. P., et al. (1986).[6] Metal-halogen exchange of bromoindoles. Journal of Organic Chemistry, 51(26), 5106-5110.[1][6] (Discusses reactivity of bromoindoles).
Sources
- 1. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalysis for 4-Bromoindole Functionalization
Role: Senior Application Scientist Subject: Optimization of Catalyst Loading for Sterically Demanding Indoles Ticket ID: IND-C4-OPT-001
Executive Summary
You are encountering difficulties with 4-bromoindole . This is not a standard coupling partner. Unlike the C5 or C6 positions, the C4 position is electronically deactivated and sterically compromised by the "peri-interaction" with the C3-H and the N-H bond. Furthermore, the free N-H (pKa ~16) acts as a catalyst poison by forming indolyl-palladium species that arrest the catalytic cycle.
To move from standard loadings (5 mol%) to optimized loadings (<0.5 mol%), you must abandon "phosphine-free" or simple Pd(PPh3)4 systems. You need a system that facilitates rapid oxidative addition before the catalyst aggregates into inactive Palladium black.
Module 1: The Diagnostic Phase
Why is my reaction stalling at 40% conversion?
If your reaction starts well but stops ("stalls") before completion, your catalyst is likely dying, not your reagents. This is common with 4-bromoindole because the oxidative addition at C4 is slow, leaving low-coordinate Pd(0) species vulnerable to aggregation.
Troubleshooting Decision Tree
Use this logic flow to diagnose the failure mode before attempting optimization.
Figure 1: Diagnostic logic for identifying catalyst deactivation pathways in indole coupling.
Module 2: The "N-H" Paradox & Ligand Selection
Q: Do I really need to protect the indole nitrogen? A: For low loading (<0.5 mol%), yes . While you can couple free (N-H) indoles using high loadings (5 mol%), the deprotonated indolyl anion coordinates to Palladium, forming a resting state that is too stable to turn over efficiently. This "poisoning" requires you to add excess Pd to compensate.
-
Recommendation: Protect with Boc or Tosyl to remove the N-H acidity. This prevents poisoning and eliminates side-reactions (N-arylation).
Q: Which ligand allows for the lowest loading? A: You need Dialkylbiaryl Phosphines (Buchwald Ligands). For C4-indoles, the steric bulk is the enemy. You need a ligand that is bulky enough to force reductive elimination but electron-rich enough to speed up oxidative addition.
| Ligand | Suitability for 4-Bromoindole | Why? |
| PPh3 / dppf | Low | Too slow oxidative addition; requires high loading (5-10%). |
| SPhos | High | Excellent for sterically hindered partners. Water tolerant. |
| XPhos | High | The "workhorse" for aryl chlorides/bromides. Great turnover frequency. |
| RuPhos | Medium | Better for C-N coupling (Buchwald-Hartwig) than C-C coupling. |
| Catacxium A | High | Excellent for difficult substrates, often overlooked. |
Module 3: The Optimized Protocol (0.1 - 0.5 mol%)
Objective: Suzuki Coupling of 4-Bromoindole (N-Boc protected) with Phenylboronic Acid. Target Loading: 0.25 mol% Pd.
The "Precatalyst" Advantage
Do not mix Pd(OAc)2 and Ligand in situ. This induction period allows Pd black to form. Use a G3 or G4 Precatalyst (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate immediately upon base addition.
Step-by-Step Protocol
-
Preparation:
-
Charge a reaction vial with N-Boc-4-bromoindole (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).
-
Add K3PO4 (2.0 equiv) or K2CO3 (3.0 equiv). Note: K3PO4 is generally superior for hindered couplings.
-
Catalyst: Add XPhos Pd G4 (0.0025 equiv / 0.25 mol%).
-
Tip: For such small amounts, prepare a stock solution of the catalyst in the solvent.
-
-
-
Solvent System:
-
Add THF:Water (10:1) or Dioxane:Water (4:1) .
-
Concentration: High concentration helps rate. Aim for 0.5 M to 1.0 M.
-
-
Degassing (Crucial for Low Loading):
-
Oxygen destroys low-concentration Pd rapidly. Sparge with Argon for 5-10 minutes or use freeze-pump-thaw.
-
-
Reaction:
-
Heat to 80°C .
-
Monitor via HPLC/UPLC at 1 hour.
-
Success Metric: If conversion >90% at 1 hour, you can likely drop loading to 0.1 mol% in the next run.
-
Mechanism of Action (G4 Activation)
Figure 2: The G4 Precatalyst cycle. Note that rapid Oxidative Addition is required to prevent the active L-Pd(0) from collapsing into Pd Black.
Module 4: Scale-Up & Scavenging
Q: I scaled up to 10g and the reaction turned black and failed. Why? A: Heat transfer lag. At 10g, the reaction mixture takes longer to reach 80°C. During this warm-up, the catalyst may activate and decompose before the catalytic cycle fully engages.
-
Fix: Heat the solvent/base/substrate mixture to 80°C first, then inject the catalyst stock solution (hot injection method).
Q: How do I remove residual Palladium? Even at 0.5 mol%, Pd limits in pharma are strict (<10 ppm).
-
Silica Scavengers: Add SiliaMetS® Thiol or DMT (0.5 equiv relative to Pd) at the end of the reaction. Stir for 30 mins at 50°C.
-
Activated Carbon: A simple wash with activated charcoal (CNO) during filtration is often sufficient for hydrophobic indole products.
References
-
Mechanistic Studies on Pd-Catalyzed C-N Cross-Coupling : Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.Link
-
Precatalyst Generations (G3/G4) : Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.Link
-
Indole Functionalization Challenges : Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in C4 Position.[1][2][3] Angewandte Chemie International Edition, 48(51), 9608–9644.Link
-
High-Throughput Optimization : Buitrago Santanilla, A., et al. (2015).[4] Nanomole-scale high-throughput chemistry for the synthesis of complex molecules. Science, 347(6217), 49-53.Link
Sources
Troubleshooting incomplete conversion in the synthesis of 1-Benzyl-4-bromo-1H-indole
Technical Support Center: Synthesis of 1-Benzyl-4-bromo-1H-indole
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific N-alkylation reaction. Incomplete conversion is a frequent challenge in organic synthesis, and this guide provides in-depth, field-proven insights to diagnose and resolve common issues.
The synthesis of this compound is typically achieved via a nucleophilic substitution (SN2) reaction. The process involves the deprotonation of the nitrogen atom in 4-bromo-1H-indole to form a highly nucleophilic indolide anion, which then attacks the electrophilic benzylic carbon of a benzyl halide.
Troubleshooting Guide: Incomplete Conversion
This section addresses specific experimental observations that indicate an incomplete or stalled reaction.
Question 1: My TLC analysis consistently shows a significant amount of unreacted 4-bromo-1H-indole starting material, even after prolonged reaction times. What are the likely causes and how can I fix this?
Answer:
This is the most common issue and typically points to three primary areas: inefficient deprotonation, issues with the alkylating agent, or suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Ineffective Deprotonation: The N-H bond of an indole has a pKa of approximately 17 in DMSO. For the reaction to proceed, this proton must be removed by a sufficiently strong base to generate the nucleophilic indolide anion. If deprotonation is incomplete, the concentration of the active nucleophile is too low for the reaction to go to completion.
-
Insight: Weaker bases like potassium carbonate (K₂CO₃) can be effective, but often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) are generally more reliable for achieving complete and rapid deprotonation.[1][2]
-
Troubleshooting Steps:
-
Verify Base Strength & Quality: Ensure your base is appropriate for the indole's acidity. If using NaH, be aware that it is often sold as a 60% dispersion in mineral oil. Older bottles of NaH may have a layer of inactive sodium hydroxide (NaOH) on the surface. Washing the NaH with dry hexanes immediately before use can remove the oil and any surface-level deactivation products.[3]
-
Monitor for Hydrogen Evolution: When adding NaH to the solution of 4-bromo-1H-indole in an aprotic solvent like DMF or THF, you should observe bubbling (H₂ gas evolution).[3] If no bubbling is seen, your base is likely inactive.
-
Increase Base Stoichiometry: While a slight excess (1.1-1.2 equivalents) is standard, you can empirically test increasing the stoichiometry to 1.5 equivalents to overcome any issues with base purity or trace amounts of moisture.[4] However, a large excess can lead to side reactions.
-
-
-
Degraded Alkylating Agent: Benzyl bromide is a lachrymator and is sensitive to moisture and light, which can cause it to degrade over time into non-reactive benzoic acid or other impurities.
-
Troubleshooting Steps:
-
Check Purity: If the benzyl bromide appears discolored (yellow or brown) or has been stored for a long time, its purity is questionable. It's recommended to use a fresh bottle or purify the reagent by distillation.
-
Use an Alternative: Benzyl chloride can be used as an alternative, though it is generally less reactive than benzyl bromide.
-
-
-
Suboptimal Solvent and Temperature: The choice of solvent is critical as it must solubilize the indole, the base, and the resulting indolide salt, while also facilitating the SN2 reaction.
-
Insight: Polar aprotic solvents like DMF and DMSO are excellent choices because they effectively solvate the cation (Na⁺ or K⁺) of the indolide salt, leaving the anion more "naked" and nucleophilic.[1][5] Ethereal solvents like THF are also used but may lead to poorer solubility of the indolide salt.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All solvents must be rigorously dried. Trace amounts of water will quench the base and the indolide anion, halting the reaction. Use freshly distilled solvents or those from a solvent purification system.
-
Optimize Temperature: While many protocols start the reaction at 0 °C for controlled deprotonation, allowing the reaction to proceed at room temperature or even gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate and drive it to completion.[1]
-
-
Logical Troubleshooting Workflow
Below is a workflow to systematically diagnose the cause of incomplete conversion.
Caption: Troubleshooting workflow for incomplete conversion.
Question 2: My TLC shows the formation of the desired product, but also several other spots. What are the potential side reactions?
Answer:
The appearance of multiple unidentified spots suggests the occurrence of side reactions. In the N-alkylation of indoles, the most common side reaction is C-3 alkylation.
-
Understanding the Ambident Nucleophile: The indolide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the N-1 position and the C-3 position. While N-alkylation is generally thermodynamically favored, C-3 alkylation is a kinetically competitive pathway.[1]
-
Causes of C-3 Alkylation:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the neutral indole can react directly with the benzyl bromide. The C-3 position of a neutral indole is significantly more nucleophilic than the nitrogen atom, leading to C-3 benzylation.[1][6]
-
Solvent Effects: The choice of solvent can influence the N/C selectivity. In less polar solvents, the indolide salt may exist as tight ion pairs, which can favor C-alkylation. Highly polar aprotic solvents like DMF or HMPA tend to favor N-alkylation.[1]
-
-
Solutions:
-
Ensure Complete Deprotonation: The most effective way to prevent C-3 alkylation is to ensure the indole is fully converted to its anionic form before adding the benzyl bromide. Use a strong base like NaH and allow sufficient time for the deprotonation to complete (e.g., 30-60 minutes at 0 °C to room temperature).[2][7]
-
Optimize Solvent and Temperature: Using a polar aprotic solvent like DMF is highly recommended.[1][5] Additionally, higher reaction temperatures can favor the thermodynamically preferred N-alkylation product.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis?
A1: The most robust and widely cited combination is Sodium Hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) .[1][2][8] NaH is a strong, non-nucleophilic base that ensures rapid and complete deprotonation. DMF is a polar aprotic solvent that effectively solubilizes the resulting indolide salt and promotes the SN2 reaction.
| Base | Solvent | Typical Temp. | Advantages | Disadvantages |
| NaH | DMF | 0 °C to RT | High yield, fast, minimizes C-alkylation[1] | Moisture-sensitive, requires inert atmosphere |
| KOH | DMSO | RT | Effective, less hazardous than NaH[7] | Can be slower, DMSO can be difficult to remove |
| K₂CO₃ | DMF/Acetonitrile | Reflux | Inexpensive, mild | Requires higher temps, may be slow/incomplete[9] |
| Cs₂CO₃ | DMF | RT to 50 °C | Highly effective for difficult alkylations[10] | More expensive |
Q2: How do I properly monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system, such as 9:1 Hexanes:Ethyl Acetate.
-
Spot Identification:
-
4-bromo-1H-indole (Starting Material): Will be a major spot at the beginning of the reaction. It has a free N-H group, making it more polar than the product. It will have a lower Rf value.
-
This compound (Product): As the reaction progresses, a new, less polar spot will appear at a higher Rf value.
-
Benzyl Bromide: May or may not be UV-active, depending on your TLC plate.
-
-
Monitoring: Spot the reaction mixture alongside a co-spot (reaction mixture + starting material) to confirm the identity of the starting material spot. The reaction is complete when the starting material spot is no longer visible by TLC.[8]
Q3: What is a standard, reliable protocol for this synthesis?
A3: The following is a well-established protocol based on classical N-alkylation methods.[2][8]
Detailed Experimental Protocol: N-Benzylation of 4-Bromo-1H-indole
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-indole (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (to a concentration of approximately 0.2-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Observe for hydrogen gas evolution.
-
Alkylation: Cool the mixture back down to 0 °C. Slowly add Benzyl Bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with an organic solvent like Ethyl Acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine (saturated NaCl solution).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Reaction Mechanism Diagram
Caption: Mechanism of N-benzylation of 4-bromo-1H-indole.
References
-
Heaney, H., & Ley, S. V. (1974). 1-BENZYLINDOLE. Organic Syntheses, 54, 58. doi: 10.15227/orgsyn.054.0058. Available at: [Link]
-
E. L. Elliott, et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. Available at: [Link]
-
Sigel, G. A., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Baskakova, A., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]
-
Kofoed, J., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
- Shiri, M., & Zolfigol, M. A. (2006). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676 B2.
-
Lecourt, T., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
Reddit r/OrganicChemistry. (2022). Why n-alkylation in cyanide substituted indole is difficult?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4. Retrieved from [Link]
-
Al-Zoubi, R. M. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. ARKIVOC. Available at: [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
-
Newera-spectro. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from [Link]
-
Lombardo, V. M., et al. (2021). Practical Kilogram Synthesis of (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine. ResearchGate. Available at: [Link]
-
Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Available at: [Link]
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Minimizing homocoupling in Suzuki reactions of 1-Benzyl-4-bromo-1H-indole
Topic: Minimizing Homocoupling in Suzuki Reactions of 1-Benzyl-4-bromo-1H-indole
Introduction: The C4 Challenge
Welcome to the Indole Functionalization Support Center. You are likely here because this compound is a deceptive substrate. Unlike the 5- or 6-positions, the 4-position sits in the "bay region," subject to peri-interactions with the C3 proton and potential steric clash from the N1-benzyl group.
Furthermore, the electron-rich pyrrole ring donates density into the carbocycle, deactivating the C-Br bond toward oxidative addition compared to standard aryl bromides. This sluggish reactivity creates a window for homocoupling —the primary failure mode where your reagents react with themselves rather than each other.
This guide treats your reaction as a system. We will diagnose which homocoupling pathway is active and implement a targeted suppression strategy.
Module 1: Diagnostic Workflow
Before changing conditions, you must identify the enemy. "Homocoupling" is a generic term for two distinct mechanistic failures. Run an LC-MS of your crude mixture and use the logic below.
Diagnostic Logic Tree
Figure 1: Diagnostic decision tree for identifying the specific type of homocoupling failure.
Module 2: The Optimization Matrix
The Ligand: Solving the "Stall"
If you observe Bis-Indole (Electrophile Homocoupling), your catalytic cycle is stalling after oxidative addition. The Pd(II)-Indole species waits too long for the boronic acid, eventually disproportionating to form Indole-Pd-Indole, which eliminates the dimer.
Solution: You need a ligand that facilitates rapid transmetallation and supports a monomeric Pd species.
| Ligand | Suitability for 4-Bromoindole | Mechanistic Insight |
| PPh3 / dppf | 🔴 Poor | Monodentate/Bidentate ligands often allow disproportionation. Slow oxidative addition at deactivated C4. |
| SPhos | 🟢 Excellent | Bulky biaryl phosphine.[1] The methoxy group creates a secondary interaction with Pd, preventing dimer formation and accelerating transmetallation. |
| XPhos | 🟢 Excellent | Similar to SPhos but more sterically demanding. Ideal if the boronic acid is also hindered (e.g., ortho-substituted). |
| Amphos | 🟡 Good | Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine). Good for difficult substrates, but SPhos is the gold standard here. |
The Base & Solvent: The "Oxo-Palladium" Pathway
If you observe Bis-Boronic species (Nucleophile Homocoupling), oxygen is likely oxidizing your Pd(0) to a Pd(II)-peroxo species, which consumes two equivalents of boronic acid.
Solution:
-
Base: Switch to K3PO4 . Carbonates (K2CO3) can be sluggish with hindered indoles. Phosphate acts as a proton shuttle, facilitating the formation of the reactive monomeric boronate species.
-
Solvent: Use Toluene/Water (10:1) or Dioxane/Water . Water is not an impurity here; it is a reagent. It generates the Pd-OH species necessary for the most efficient transmetallation pathway.
Module 3: The "Golden Standard" Protocol
This protocol is engineered to minimize both homocoupling pathways simultaneously for this compound.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)
-
Why G3? These precatalysts activate immediately. Using Pd(OAc)2 + Ligand requires an induction period where homocoupling thrives.
-
-
Base: K3PO4 (Tribasic potassium phosphate, 2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
-
Additive (Optional): Potassium Formate (5 mol%)
-
Secret Weapon: Acts as a sacrificial reductant to scavenge any Pd(II) formed by oxygen ingress, preventing the oxidative homocoupling cycle [1].
-
Step-by-Step Execution
-
Solvent Prep (Critical): Sparge the Toluene and Water mixture with Argon or Nitrogen for at least 20 minutes using a submerged needle. Do not just purge the headspace.
-
Solids Assembly: Add Indole, Boronic Acid, Base, and Precatalyst (and Formate if using) to the reaction vial.
-
Evacuation: Cap the vial. Evacuate and backfill with Argon/Nitrogen x3.
-
Injection: Syringe in the degassed solvent mixture under positive inert gas pressure.
-
Reaction: Heat to 80–100°C .
-
Note: 4-bromoindoles often require heat. Room temperature is rarely sufficient unless the boronic acid is extremely activated.
-
Module 4: Mechanistic Failure Points
Understanding where the cycle breaks helps you troubleshoot future issues.
Figure 2: The Suzuki Catalytic Cycle showing "Off-Ramps" to homocoupling.
Module 5: Frequently Asked Questions (FAQs)
Q: My boronic acid is disappearing, but the indole remains untouched. Why? A: This is classic Oxidative Homocoupling (Type B). Oxygen has entered the system.[2][3][4][5] The Pd(0) is being oxidized to Pd(II), which reacts with the boronic acid to form the dimer and regenerate Pd(0). This cycle is faster than the oxidative addition into the hindered 4-bromoindole. Fix: Sparge solvents longer and consider adding 5 mol% Potassium Formate.
Q: Can I use Pd(PPh3)4? It's all I have. A: You can, but expect yields <40%. Triphenylphosphine is labile and bulky enough to dissociate, but not bulky enough to force the reductive elimination of the cross-product over the homocoupled product. If you must use it, use a massive excess of boronic acid (2.0 equiv) and strictly exclude air.
Q: Why is the 4-position harder than the 5-position? A: Two reasons:
-
Sterics: The C4 position is physically crowded by the C3-H and the N1-substituent.
-
Electronics: The C4 position is electron-rich (similar to C2). Oxidative addition is a nucleophilic attack by Pd(0) onto the electrophilic C-Br.[5] If the carbon is electron-rich, it resists this attack.
Q: I see a spot just above my product on TLC. Is that homocoupling? A: Likely yes. The bis-indole (homocoupling of the bromide) is usually more non-polar than the cross-coupled product (assuming the boronic acid partner introduces some polarity). Isolate it to confirm. If it is the bis-indole, your reaction needs a better ligand (SPhos) to speed up the transmetallation step.
References
-
Suppression of Palladium-Mediated Homocoupling in Suzuki Reactions. Source: Journal of Organic Chemistry (via ACS / ResearchGate) Context: Establishes the use of formate/reducing agents to scrub Pd(II) species generated by oxygen.[6][7] URL:[Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Source: Yoneda Labs Context: Detailed mechanisms of homocoupling (Type A vs Type B) and the role of base/water. URL:[Link]
Sources
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Differentiation of 1-Benzyl-4-bromo-1H-indole and its Regioisomers: A Comparative Guide
Executive Summary
In the development of kinase inhibitors and GPCR ligands, the bromoindole scaffold serves as a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). However, the regiochemical outcome of indole functionalization is notoriously sensitive to reaction conditions. A common analytical failure mode is the misidentification of 1-Benzyl-4-bromo-1H-indole (the target) against its thermodynamically stable isomers, particularly the 5-bromo and 7-bromo analogues.
This guide provides a definitive spectroscopic workflow to distinguish this compound from its regioisomers, relying on specific coupling constants (
Part 1: Structural Analysis & The Isomer Challenge
The core challenge lies in the "benzenoid" ring of the indole. While the pyrrole protons (H2, H3) are relatively stable in chemical shift, the protons on the six-membered ring (H4, H5, H6, H7) shift subtly depending on the bromine placement.
The Contenders
-
This compound (Target): Bromine at C4. Protons at H5, H6, H7.[1]
-
1-Benzyl-5-bromo-1H-indole (Common Impurity): Bromine at C5. Protons at H4, H6, H7.
-
1-Benzyl-7-bromo-1H-indole (Steric Isomer): Bromine at C7.[2][3] Protons at H4, H5, H6.
The "Diagnostic Trap"
Relying solely on low-resolution Mass Spectrometry (MS) is insufficient; all isomers share the exact same molecular ion (
Part 2: Spectroscopic Characterization (NMR)
Comparative H NMR Data
The following table summarizes the consensus chemical shifts (
| Proton Position | 4-Bromo (Target) | 5-Bromo (Isomer) | 7-Bromo (Isomer) | Diagnostic Feature |
| N-CH₂ (Benzyl) | ~5.30 (s) | ~5.30 (s) | ~5.60 (s) | 7-Br deshields |
| H2 (Pyrrole) | 7.15 (d, | 7.10 (d, | 7.12 (d, | Not diagnostic. |
| H3 (Pyrrole) | 6.60 (d, | 6.50 (d, | 6.55 (d, | Not diagnostic. |
| H4 | Br-Substituted | 7.75 (d, | 7.60 (d, | 5-Br shows H4 as a meta-coupled doublet. |
| H5 | 7.25 (d, | Br-Substituted | 7.00 (t, | 4-Br H5 is an ortho-doublet. |
| H6 | 7.05 (t, | 7.25 (dd, | 7.45 (d, | 4-Br H6 is a triplet (pseudo-t). |
| H7 | 7.30 (d, | 7.15 (d, | Br-Substituted | 4-Br has H7 present; 7-Br does not. |
The "Fingerprint" Logic
-
The 4-Bromo Signature: Look for a Triplet (or dd with similar
) at H6. This arises because H6 is flanked by two protons (H5 and H7). -
The 5-Bromo Signature: Look for a Meta-coupled Doublet (
Hz) at H4. This proton has no ortho neighbors. -
The 7-Bromo Signature: Look for the Loss of NOE to the benzyl group (detailed below).
Advanced Technique: NOESY/ROESY Confirmation
This is the self-validating step.
-
Experiment: Irradiate the Benzyl
protons (~5.3 ppm). -
4-Bromo & 5-Bromo: You will observe a strong NOE enhancement at H2 (pyrrole) and H7 (benzene ring).
-
7-Bromo: You will observe NOE enhancement ONLY at H2 . The H7 proton is replaced by Bromine, so the spatial link to the benzyl group is severed.
Part 3: Decision Logic & Workflow
The following diagram illustrates the logical pathway to definitively assign the structure using the data above.
Caption: Logic tree for the structural assignment of bromoindole regioisomers based on coupling constants and NOE interactions.
Part 4: Experimental Protocols
Synthesis of Reference Standard (this compound)
To validate the spectra, the standard is synthesized via nucleophilic substitution.
-
Reagents: 4-Bromoindole (1.0 eq), Benzyl bromide (1.2 eq), KOH (crushed, 4.0 eq).
-
Solvent: DMSO (anhydrous). Note: DMSO promotes
efficiency. -
Procedure:
-
Dissolve 4-bromoindole in DMSO.
-
Add KOH and stir for 10 min (deprotonation of N-H, color change to yellow/orange).
-
Add Benzyl bromide dropwise at 0°C to prevent exotherms.
-
Stir at RT for 1 hour.
-
Quench: Pour into ice water. Extract with
(3x).[4] -
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). Critical: 4-bromo isomer elutes differently than 5-bromo due to dipole moment changes.
-
NMR Sample Preparation
-
Concentration: 10 mg sample in 0.6 mL
. -
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
-
Acquisition:
-
1H: 16 scans,
(relaxation delay) = 2.0s. -
NOESY: Mixing time (
) = 500ms.
-
Part 5: Synthesis Workflow
Caption: Synthetic workflow for the preparation and isolation of the 1-benzyl-4-bromoindole standard.
References
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[5] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110.[5] Link
-
Sigma-Aldrich. (n.d.). 4-Bromoindole Product Specification & NMR References. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search (Indole derivatives). Link
-
Liras, S., et al. (2001). Applications of vinylogous Mannich reactions. Total syntheses of the Ergot alkaloids. Journal of the American Chemical Society, 123(25), 5918-5924. Link
-
Organic Syntheses. (1974). 1-Benzylindole (General procedure for N-benzylation).[4] Org.[6] Synth. 54, 58. Link
Sources
The Benzyl Advantage: A Comparative Guide to 1-Benzyl-4-bromo-1H-indole and 4-bromo-1H-indole as Starting Materials in Synthetic Chemistry
In the intricate world of drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its versatile reactivity and prevalence in biologically active compounds make it a prized starting point for complex syntheses. However, the choice of the initial building block can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, evidence-based comparison of two closely related yet strategically distinct starting materials: the N-protected 1-Benzyl-4-bromo-1H-indole and its unprotected counterpart, 4-bromo-1H-indole . We will delve into their respective performance in key synthetic transformations, supported by experimental data, to empower researchers in making the optimal choice for their specific synthetic goals.
The Central Question: To Protect or Not to Protect?
The fundamental difference between these two molecules lies in the presence of a benzyl group on the indole nitrogen. This seemingly minor modification has profound implications for the reactivity of the entire molecule. The acidic N-H proton in 4-bromo-1H-indole can be both a reactive site and a source of complications in many synthetic procedures, often necessitating the use of strong bases which can lead to undesired side reactions or catalyst inhibition. Conversely, the N-benzyl group in this compound "protects" this position, rendering the molecule more stable and predictable in a variety of reaction conditions. However, this protection comes at the cost of additional synthetic steps for its introduction and eventual removal. This guide will explore the practical consequences of this choice in the context of modern synthetic methodologies.
Cross-Coupling Reactions: A Tale of Two Indoles
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic systems. Here, we compare the performance of our two starting materials in three of the most widely used transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound. The presence of the acidic N-H proton in 4-bromo-1H-indole can necessitate the use of a strong base to both deprotonate the indole and facilitate the catalytic cycle. This can sometimes lead to lower yields or the need for more careful optimization. In contrast, this compound, lacking the acidic proton, often provides cleaner reactions and higher yields under standard conditions.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromo-1H-indazole * | (4-methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 85 | [1] |
| 1-Benzyl-4-piperidone derivative | Arylboronic acid | Pd(OAc)₂/JohnPhos | K₂CO₃ | DMF | MW | 69-75 | [2] |
*While not 4-bromo-1H-indole, 4-bromo-1H-indazole is a close structural analog with a similar reactive N-H proton, providing valuable insight.
Experimental Protocol: Suzuki-Miyaura Coupling of an N-Protected Bromo-Heterocycle
This protocol is adapted from literature procedures for Suzuki-Miyaura reactions on N-protected heterocyclic systems.[2]
-
To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and JohnPhos (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) and DMF (5 mL).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: The Challenge of the Unprotected NH
The Mizoroki-Heck reaction, which forms a C-C bond between an aryl halide and an alkene, can be particularly sensitive to the presence of an unprotected N-H group. Studies on the Heck coupling of 4-bromo-tryptophan, a derivative of 4-bromo-1H-indole, have shown it to be highly unreactive under various conditions.[3] This suggests that 4-bromo-1H-indole itself may be a challenging substrate for this transformation. The N-benzyl group circumvents this issue, allowing for smoother and more efficient coupling.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-bromo-tryptophan * | 1,1-dimethylallyl alcohol | Pd(OAc)₂/TPPTS | NaOH | H₂O | 130 (MW) | ~15 | [3] |
| 1-benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene | Pd(OAc)₂ | KOAc | DMF | 80 | 92 | [4] |
*This substrate highlights the inherent low reactivity of the 4-bromoindole scaffold with an unprotected N-H in Heck reactions.
Experimental Protocol: Heck Reaction with an N-Benzyl Protected Bromoindole
This protocol is based on established methods for Heck reactions on N-benzyl indole derivatives.[4]
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and KOAc (2.0 mmol).
-
Add DMF (10 mL) and heat the mixture at 100 °C under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Mg₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Buchwald-Hartwig Amination: Navigating the N-H Reactivity
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. While it is possible to perform this reaction on NH-free indoles, it often requires careful selection of the base and ligand to avoid competing N-arylation or catalyst deactivation. The use of this compound simplifies the reaction by removing the acidic proton from the equation, generally leading to more reproducible and higher-yielding reactions.
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-substituted 4-bromo-7-azaindole * | Benzylamine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | >90 | [5] |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂/NHC | NaOtBu | Toluene | 100 | >95 | [6] |
*7-azaindole is a close analog of indole, and its N-substituted derivatives provide a good model for the reactivity of this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.03 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture at 100 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Beyond Cross-Coupling: Other Synthetic Transformations
The choice between a protected and unprotected indole extends to other important synthetic reactions.
Lithiation and Borylation
For transformations involving organolithium intermediates, such as lithiation followed by quenching with an electrophile or a borylation agent, the N-H proton of 4-bromo-1H-indole must first be removed with a strong base. This can complicate subsequent regioselective C-H lithiation. In contrast, this compound allows for direct and regioselective lithiation at other positions on the indole ring, offering greater synthetic flexibility.
C-H Functionalization
Direct C-H functionalization is an increasingly important area of synthesis. The N-substituent on the indole ring can act as a directing group, influencing the regioselectivity of the C-H activation step. The benzyl group can direct metallation to the C7 position, while the unprotected indole might show different selectivity, often favoring functionalization at C3.
The Strategic Calculus: A Decision Framework
The choice between this compound and 4-bromo-1H-indole is ultimately a strategic one, balancing the number of synthetic steps against reaction robustness and yield.
Caption: Decision framework for selecting the appropriate starting material.
The Final Step: Deprotection of the N-Benzyl Group
Should the synthetic route necessitate the free N-H indole in the final product, the benzyl group must be removed. This is typically achieved through catalytic hydrogenation (e.g., H₂, Pd/C), which is a clean and efficient method, provided the molecule does not contain other functional groups susceptible to reduction.[7]
Caption: General workflow for N-benzyl deprotection.
Conclusion: A Matter of Strategic Synthesis
Based on the available evidence, This compound emerges as the superior starting material for a majority of synthetic applications, particularly in the context of palladium-catalyzed cross-coupling reactions. The N-benzyl protecting group offers several key advantages:
-
Enhanced Stability and Predictability: By masking the acidic N-H proton, the N-benzyl group prevents unwanted side reactions and simplifies reaction optimization.
-
Improved Yields: In many cases, the use of the protected indole leads to cleaner reactions and higher isolated yields of the desired products.
-
Broader Reaction Scope: The inertness of the N-benzyl group allows for a wider range of reaction conditions to be employed without compromising the integrity of the indole core.
While the use of this compound necessitates additional protection and deprotection steps, the increased reliability and efficiency of the subsequent transformations often outweigh this drawback, especially in complex, multi-step syntheses where maximizing yield at each step is paramount. For researchers in drug development and materials science, the strategic investment in a protected starting material can pay significant dividends in the long run.
However, for syntheses where atom economy is the primary concern and the planned reactions are compatible with a free N-H group, 4-bromo-1H-indole remains a viable and more direct starting material. The ultimate choice, therefore, rests on a careful consideration of the specific synthetic route and the desired outcome.
References
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Suzuki-reaction of 4-bromophenol with phenyl boronic acid into... - ResearchGate. Available at: [Link]
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Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. Available at: [Link]
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Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
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Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. Available at: [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. Available at: [Link]
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Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and... - ResearchGate. Available at: [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. Available at: [Link]
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Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC - PubMed Central. Available at: [Link]
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Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. Available at: [Link]
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Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews - ACS Publications. Available at: [Link]
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Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing. Available at: [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed Central. Available at: [Link]
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Heck reaction between bromobenzene and styrene - ResearchGate. Available at: [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
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Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. 4. | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available at: [Link]
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HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Available at: [Link]
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Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst | Scilit. Available at: [Link]<2212::AID-ANIE2212>3.0.CO;2-U
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Available at: [Link]
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Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. Available at: [Link]
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Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. Available at: [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. Available at: [Link]
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Intro to Organometallics: The Heck Reaction - Odinity. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Benzyl-4-bromo-1H-indole
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Benzyl-4-bromo-1H-indole, a halogenated indole derivative common in synthetic and medicinal chemistry. The causality behind each step is explained to ensure not just procedural adherence, but a deep-seated understanding of the safety and regulatory principles at play.
Part 1: Hazard Profile and Immediate Safety Considerations
Table 1: GHS Hazard Profile for Brominated Indole Derivatives
| Hazard Class | GHS Code | Description | Causality & Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][4] | Ingestion of trace amounts from contaminated hands is possible. Strict personal hygiene must be observed post-handling. |
| Skin Irritation | H315 | Causes skin irritation.[1][3][4] | Direct contact can cause inflammation. This necessitates using appropriate gloves and immediately managing contaminated personal protective equipment (PPE) as waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][5] | The compound can cause significant, potentially damaging, eye irritation upon contact. Chemical splash goggles or a face shield are mandatory. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][3][5] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling and disposal procedures should be performed in a certified chemical fume hood. |
Immediate Safety Protocol: All disposal-related activities must be conducted while wearing the following minimum PPE:
-
Nitrile or neoprene gloves[6]
-
Chemical safety goggles or a face shield[6]
-
A fully buttoned laboratory coat[6]
Part 2: The Core Principle: Waste Segregation
The foundational principle for disposing of this compound is its classification as a halogenated organic waste .[7] Halogens, such as the bromine in this compound, interfere with common solvent recycling and incineration processes.[7] Co-mingling halogenated and non-halogenated waste streams leads to complex and expensive disposal procedures and can create dangerous chemical incompatibilities.[7]
Therefore, under no circumstances should this compound or its rinsate be disposed of down the sanitary sewer or mixed with non-halogenated organic waste. [8][9]
Part 3: Step-by-Step Disposal and Decontamination Workflow
The following protocol outlines the lifecycle of waste generation to final collection.
Step 1: Designate a Labeled Waste Container
-
Action: Procure a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are appropriate.[10] Ensure the container is free from damage and has a secure, leak-proof closure.[9]
-
Causality: Using a compatible container prevents degradation of the container and potential leaks. A sealed container prevents the release of vapors.
-
Labeling: Affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound". If other halogenated solvents or solutes are added, their names must be included.
Step 2: Transfer of Chemical Waste
-
Action (for Solid Waste): Carefully transfer the solid this compound into the designated waste container inside a chemical fume hood.[1]
-
Action (for Solutions): Transfer solutions containing the compound into the designated liquid halogenated waste container.
-
Causality: Performing transfers in a fume hood mitigates the risk of inhaling airborne particles or vapors.[11]
Step 3: Decontamination of Empty Containers and Glassware
-
Action: Rinse the emptied container or glassware ("triple rinse") with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Crucial Step: Collect this rinsate and transfer it into the halogenated organic waste container. Do not discard the rinsate down the drain.
-
Causality: The residual compound in an "empty" container is still considered hazardous waste. This step ensures that trace amounts are captured and disposed of correctly.
-
Final Container Disposal: Once triple-rinsed, the container can be defaced of its original chemical label and disposed of in the appropriate solid waste stream (e.g., glass disposal box), as per institutional guidelines.[8]
Step 4: Spill Management
-
Action: In case of a spill, first ensure the area is well-ventilated and there are no sources of ignition.[12] Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or dry lime.[2][11]
-
Collection: Once absorbed, carefully sweep or scoop the material into a suitable, sealable container.[1][5]
-
Disposal: Label the container as "Hazardous Waste" containing this compound and the absorbent material, and manage it alongside your other chemical waste.[8]
-
Causality: Using an inert absorbent contains the spill and converts it into a solid form that is safer and easier to handle for disposal.
Step 5: In-Lab Storage of Waste
-
Action: Store the sealed hazardous waste container in a designated "Satellite Accumulation Area" within the laboratory.[13] This area should be clearly marked.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[13]
-
Segregation: Store the halogenated waste away from incompatible materials, particularly strong oxidizing agents and bases.[1][14]
-
Causality: Proper storage minimizes risks within the lab. Secondary containment is a regulatory requirement in many jurisdictions and a best practice to prevent the spread of spills.[13]
Step 6: Arranging for Final Disposal
-
Action: Once the waste container is full or has been accumulating for a set period (often 6-12 months, check local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][15]
-
Causality: Final disposal must be handled by certified professionals who can transport and process the waste at an approved treatment, storage, and disposal facility (TSDF), typically via high-temperature incineration.[12]
Part 4: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
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Thermo Fisher Scientific. (2012). Safety Data Sheet: 4-Bromoaniline. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22032957, 1-benzyl-6-bromo-1H-indole. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Bromine. [Link]
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Raorane, C. J., et al. (2023). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Advanced Science. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
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Neogen. (2024). Kovac's Indole Reagent, Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Daniels Health. (2023). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Bromine. [Link]
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Organic Syntheses. (1974). 1-BENZYLINDOLE. Org. Synth., 54, 58. [Link]
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ResearchGate. (2023). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. [Link]
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de la Cruz, M., et al. (2014). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 12(1), 304-334. [Link]
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Chemtalk. (n.d.). Bromine water - disposal. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
